molecular formula C12H8BrNO3 B2825523 1-Bromo-2-(4-nitrophenoxy)benzene CAS No. 86607-76-3

1-Bromo-2-(4-nitrophenoxy)benzene

Cat. No.: B2825523
CAS No.: 86607-76-3
M. Wt: 294.104
InChI Key: CPZPDDSHJZQKSD-UHFFFAOYSA-N
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Description

1-Bromo-2-(4-nitrophenoxy)benzene is a useful research compound. Its molecular formula is C12H8BrNO3 and its molecular weight is 294.104. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-2-(4-nitrophenoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-(4-nitrophenoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-(4-nitrophenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO3/c13-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)14(15)16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZPDDSHJZQKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2-(4-nitrophenoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

1-Bromo-2-(4-nitrophenoxy)benzene, with CAS Registry Number 86607-76-3, is a diaryl ether of significant interest in the field of organic synthesis and medicinal chemistry.[1] Its structure, featuring a brominated phenyl ring linked to a nitrophenoxy moiety, presents a versatile scaffold for the development of novel chemical entities. The electron-withdrawing nature of the nitro group and the presence of a bromine atom at a strategic position offer multiple avenues for chemical modification, making it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive technical overview of its synthesis, predicted physicochemical properties, reactivity, and potential applications, with a focus on the underlying chemical principles and experimental rationale.

Molecular Structure and Physicochemical Properties

The chemical structure of 1-Bromo-2-(4-nitrophenoxy)benzene is characterized by two phenyl rings connected by an ether linkage. One ring is substituted with a bromine atom at the ortho position relative to the ether bond, while the other ring bears a nitro group at the para position.

PropertyPredicted Value/InformationSource/Basis for Prediction
CAS Number 86607-76-3[1]
Molecular Formula C₁₂H₈BrNO₃Calculated
Molecular Weight 294.10 g/mol Calculated
Appearance Expected to be a solid at room temperatureBased on similar diaryl ethers
Solubility Predicted to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, Ethyl Acetate) and poorly soluble in waterGeneral solubility of diaryl ethers
Melting Point Not experimentally determined; expected to be a crystalline solid with a defined melting pointAnalogy to related structures
Boiling Point Not experimentally determined; expected to be high due to molecular weight and polarityAnalogy to related structures

Synthesis of 1-Bromo-2-(4-nitrophenoxy)benzene: The Ullmann Condensation

The most logical and established method for the synthesis of 1-Bromo-2-(4-nitrophenoxy)benzene is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[2][3] In this specific case, the reaction would proceed between 2-bromophenol and 1-bromo-4-nitrobenzene. The nitro group on the 1-bromo-4-nitrobenzene activates the aryl halide towards nucleophilic aromatic substitution, making this a favorable transformation.[4]

Reaction Scheme:

G reactant1 2-Bromophenol plus + reactant2 1-Bromo-4-nitrobenzene reagents Cu Catalyst, Base (e.g., K₂CO₃) High-boiling solvent (e.g., DMF, Pyridine) Heat reactant2->reagents product 1-Bromo-2-(4-nitrophenoxy)benzene reagents->product

Caption: Ullmann condensation for the synthesis of 1-Bromo-2-(4-nitrophenoxy)benzene.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the Ullmann diaryl ether synthesis and should be optimized for this specific transformation.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromophenol (1.0 eq), 1-bromo-4-nitrobenzene (1.1 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide (0.1 eq).

  • Solvent Addition: Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or pyridine to the flask. The solvent should be anhydrous to prevent side reactions.

  • Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 120 to 160 °C and stirred vigorously. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is then diluted with water and extracted with an organic solvent such as ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 1-Bromo-2-(4-nitrophenoxy)benzene.

Predicted Spectral Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings.

  • Aromatic Protons (Brominated Ring): The three protons on the brominated ring will likely appear as complex multiplets in the downfield region (δ 7.0-7.8 ppm) due to spin-spin coupling.

  • Aromatic Protons (Nitrated Ring): The four protons on the nitrophenoxy ring will exhibit a characteristic AA'BB' system due to the para-substitution. The protons ortho to the nitro group are expected to be the most deshielded and will appear as a doublet around δ 8.2 ppm, while the protons meta to the nitro group will appear as a doublet around δ 7.1 ppm. For comparison, the protons of 1-bromo-4-nitrobenzene appear at approximately δ 8.10 and δ 7.69 ppm.[5]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show 12 distinct signals for the aromatic carbons.

  • Carbons of the Brominated Ring: The carbon bearing the bromine atom (C-Br) will be shifted upfield compared to the other carbons. The carbon attached to the ether oxygen (C-O) will be significantly downfield.

  • Carbons of the Nitrated Ring: The carbon attached to the nitro group (C-NO₂) will be significantly downfield, as will the carbon attached to the ether oxygen (C-O).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

  • C-O-C Stretch (Ether): A strong absorption band is expected in the region of 1250-1000 cm⁻¹.

  • NO₂ Stretch (Nitro Group): Two strong absorption bands are anticipated, an asymmetric stretch around 1530-1500 cm⁻¹ and a symmetric stretch around 1350-1300 cm⁻¹.

  • C-Br Stretch: A band in the fingerprint region, typically below 600 cm⁻¹.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (Predicted)

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of one bromine atom (M⁺ and M+2 peaks with approximately equal intensity). Key fragmentation patterns would likely involve the cleavage of the ether bond.

Reactivity and Potential Applications

The chemical reactivity of 1-Bromo-2-(4-nitrophenoxy)benzene is dictated by the interplay of its functional groups.

G cluster_0 Reactivity at Bromine cluster_1 Reactivity of Nitro Group cluster_2 Potential Applications start 1-Bromo-2-(4-nitrophenoxy)benzene cross_coupling Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) start->cross_coupling Pd or Cu catalyst reduction Reduction to Amine start->reduction Reducing agents (e.g., SnCl₂, H₂/Pd-C) pharma Pharmaceutical Scaffolds cross_coupling->pharma materials Advanced Materials cross_coupling->materials reduction->pharma

Caption: Reactivity and potential application pathways for 1-Bromo-2-(4-nitrophenoxy)benzene.

Cross-Coupling Reactions

The bromine atom serves as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, and amino groups, providing access to a diverse library of compounds for drug discovery and materials science.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine using standard reducing agents like tin(II) chloride or catalytic hydrogenation. The resulting aminophenoxybenzene derivative is a valuable building block for the synthesis of pharmaceuticals, dyes, and polymers. The presence of the bromine atom allows for further functionalization either before or after the reduction of the nitro group.

Potential Applications in Drug Discovery

The diaryl ether motif is a common feature in many biologically active molecules. The ability to functionalize both aromatic rings of 1-Bromo-2-(4-nitrophenoxy)benzene makes it an attractive starting material for the synthesis of novel therapeutic agents. Nitroaromatic compounds themselves have been investigated for their roles in developing bioreductive drugs and fluorescent imaging agents for tumor hypoxia.[6]

Safety and Handling

While a specific safety data sheet (SDS) for 1-Bromo-2-(4-nitrophenoxy)benzene is not widely available, the safety precautions should be based on the known hazards of its structural analogs, such as 1-bromo-2-nitrobenzene and 1-bromo-4-nitrobenzene.[7][8][9]

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[10] Avoid inhalation of dust and contact with skin and eyes.[8] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[9]

  • Health Hazards: This compound is expected to be harmful if swallowed, inhaled, or absorbed through the skin.[7][10] It may cause skin and eye irritation.[9] Prolonged or repeated exposure may cause organ damage.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[7][8]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

1-Bromo-2-(4-nitrophenoxy)benzene is a valuable, albeit undercharacterized, synthetic intermediate. Its synthesis via the Ullmann condensation is a well-established and reliable method. The presence of orthogonal reactive sites—the bromine atom for cross-coupling and the nitro group for reduction—provides a powerful platform for the generation of diverse molecular architectures. This guide, by consolidating known chemical principles and data from related compounds, offers a solid foundation for researchers to explore the full potential of this versatile molecule in their scientific endeavors. Further experimental investigation into its properties and reactivity is warranted to fully elucidate its utility in organic synthesis and drug discovery.

References

  • SAFETY DATA SHEET for 1-Bromo-2-nitrobenzene. (2009, September 26).
  • 1-Bromo-4-nitrobenzene Safety Data Sheet. (2024, February 14). Novachem.
  • SAFETY DATA SHEET for 1-Bromo-2-nitrobenzene. (2022, May 31). Spectrum Chemical.
  • SAFETY DATA SHEET for 1-(2-Bromoethyl)-4-nitrobenzene. (2025, September 15).
  • Safety Data Sheet for 1-Bromo-4-nitrobenzene. CDN Isotopes.
  • 1-Bromo-4-nitrobenzene(586-78-7) 1H NMR spectrum. ChemicalBook.
  • 1-Bromo-4-fluoro-2-(4-nitrophenoxy)benzene. PubChem.
  • Ullmann Reaction.
  • What is the synthesis of 2-Bromo-4-nitrophenol
  • Design and Synthesis of a 4-Nitrobromobenzene Derivative... (2016, August 9).
  • 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) 1H NMR spectrum. ChemicalBook.
  • Ullmann reaction. Wikipedia.
  • An In-depth Technical Guide to 1-Bromo-2-(prop-1-en-2-yl)benzene... Benchchem.
  • Visible-Light-Promoted Synthesis of Diaryl Ethers from Nitroarenes and Phenols. (2025, December 8).
  • 1-Bromo-4-methyl-2-nitrobenzene. PMC.
  • Synthesis of Polysubstituted Benzenes. (2026, February 9). Chemistry LibreTexts.
  • Benzene, 1-bromo-2-nitro-. NIST WebBook.
  • Synthesis, Characterization and Evaluation of Selected 3-Nitrophenol Derivatives... (2025, July 15). International Journal of Drug Design and Discovery.
  • 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) 13C NMR spectrum. ChemicalBook.
  • 1-Bromo-2-methoxy-4-nitrobenzene. Santa Cruz Biotechnology.
  • Ullmann Reaction. Organic Chemistry Portal.
  • Ullmann Reaction. Thermo Fisher Scientific.
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  • Ullmann coupling-An overview. (2025, April 1). operachem.
  • Cu-Catalyzed Arylation of Phenols... (2010, February 8). The Journal of Organic Chemistry.
  • Figure S13. 1 H NMR spectrum of 1-(2-(4-nitrophenyl)-1-phenylvinyl)benzene.
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  • Spectral Data Analysis: A Comparative Guide for 1,3-Dibromo-2-(4-bromophenoxy)benzene... Benchchem.
  • Microwave-assisted Synthesis of Diaryl Ethers from Reactions of Phenols with Nitroaryl Fluorides... (2025, August 9).
  • The 1H NMR spectrum of 2-bromo-1-ethoxy-4-nitrobenzene... (2019, April 14). Chegg.
  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024, July 25). MDPI.
  • 86607-76-3|1-Bromo-2-(4-nitrophenoxy)benzene. BLDpharm.
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chemical properties of 2-bromo-4'-nitrodiphenyl ether

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-4'-nitrodiphenyl Ether

Abstract

This technical guide provides a comprehensive examination of the chemical properties, synthesis, and reactivity of 2-bromo-4'-nitrodiphenyl ether. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple recitation of data. It delves into the causal relationships between the molecule's structure and its behavior, offering field-proven insights into its synthesis and application as a versatile chemical intermediate. Protocols are presented as self-validating systems, and all mechanistic claims are substantiated with citations to authoritative literature.

Introduction: A Molecule of Strategic Importance

Diphenyl ethers are a significant class of organic compounds found in natural products and utilized in pharmaceuticals, agrochemicals, and polymers.[1] The strategic substitution on the diphenyl ether core imparts specific chemical functionalities, turning the parent structure into a valuable building block. 2-Bromo-4'-nitrodiphenyl ether is a prime example of such a scaffold. Its structure features:

  • A bromine atom on one aromatic ring, serving as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions.

  • A strongly electron-withdrawing nitro group on the second ring, which significantly influences the electronic properties of the molecule and provides a site for further chemical modification.

This guide will elucidate the synthesis, spectroscopic signature, and predictable reactivity of this compound, providing the foundational knowledge necessary for its effective use in complex synthetic campaigns.

Synthesis via Ullmann Condensation

The most common and historically significant method for constructing the diaryl ether linkage is the Ullmann condensation.[2] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenoxide.[3][4] For 2-bromo-4'-nitrodiphenyl ether, two primary retrosynthetic pathways exist, both culminating in the same target molecule.

Mechanistic Considerations

The Ullmann reaction traditionally requires high temperatures (often >200 °C) and polar aprotic solvents.[2] The mechanism is believed to proceed through the formation of a copper(I) phenoxide intermediate. This species then undergoes a coupling reaction with the aryl halide.[5] The aryl halide's reactivity is enhanced by the presence of electron-withdrawing groups.[2]

cluster_ullmann Ullmann Condensation Mechanism Phenol Phenol Cu_Phenoxide Ar-O-Cu Phenol->Cu_Phenoxide Coordination Aryl_Halide Ar'-X Coupling Coupling Reaction Aryl_Halide->Coupling Base_Cu Base, Cu(I) Catalyst Cu_Phenoxide->Coupling Diaryl_Ether Ar-O-Ar' Coupling->Diaryl_Ether Forms C-O bond

Caption: Generalized mechanism of the Ullmann condensation.

Recommended Synthetic Protocol

This protocol describes the synthesis from 4-nitrophenol and 1-bromo-2-chlorobenzene. The choice of a chloro-substituent on the second ring provides a point of differentiation for subsequent reactions if needed, though 1,2-dibromobenzene could also be used.

Reaction: 4-Nitrophenol + 1-Bromo-2-chlorobenzene → 2-Bromo-4'-nitrodiphenyl ether

Materials:

  • 4-Nitrophenol

  • 1-Bromo-2-chlorobenzene

  • Potassium Hydroxide (KOH)

  • Copper powder or Copper(I) Iodide (CuI)

  • Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Procedure:

  • Preparation of Phenoxide: In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-nitrophenol and an equimolar amount of potassium hydroxide. Add a minimal amount of a suitable solvent (e.g., toluene) to form a slurry.

  • Azeotropic Water Removal: Heat the mixture to reflux with a Dean-Stark trap to remove the water formed during the acid-base reaction. This ensures the formation of the anhydrous potassium 4-nitrophenoxide, which is crucial for reactivity.

  • Solvent Exchange and Catalyst Addition: After water removal is complete, cool the mixture slightly and carefully distill off the toluene under reduced pressure. Introduce the high-boiling polar aprotic solvent (e.g., DMF). Add 1-bromo-2-chlorobenzene (1.0-1.2 equivalents) and the copper catalyst (0.05-0.1 equivalents).

  • Reaction: Heat the reaction mixture to 150-170 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may take several hours to reach completion.[6]

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and pour it into a dilute aqueous solution of hydrochloric acid or ammonium chloride to neutralize any remaining base and quench the catalyst.

    • Extract the aqueous phase with a suitable organic solvent, such as ethyl acetate or dichloromethane.

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Spectroscopic and Physical Characterization

The identity and purity of 2-bromo-4'-nitrodiphenyl ether are confirmed through a combination of spectroscopic techniques and physical measurements.

Physical and Spectroscopic Data Summary
PropertyExpected Value / ObservationJustification
Molecular Formula C₁₂H₈BrNO₃Based on structure.
Molecular Weight 294.10 g/mol Calculated from atomic masses.
Appearance Pale yellow to brown solid or oilTypical for nitrated aromatic compounds.[7]
¹H NMR (400 MHz, CDCl₃) δ 6.9-8.3 ppmAromatic region with complex splitting patterns due to substituents.
¹³C NMR (100 MHz, CDCl₃) δ 110-165 ppmAromatic region with distinct signals for substituted carbons.
IR (KBr or ATR) ~3100, 1590, 1520, 1345, 1240, 1110, 850 cm⁻¹Characteristic peaks for Ar-H, C=C, NO₂, C-O-C, and C-Br bonds.
Mass Spec (EI) m/z 293/295 (M⁺), 247/249, 168, 140Molecular ion with 1:1 bromine isotope pattern; fragments from loss of NO₂ and Br.
Detailed Spectroscopic Analysis

¹H NMR Spectroscopy: The proton NMR spectrum will show signals only in the aromatic region. The seven aromatic protons are chemically distinct and will exhibit complex splitting.

  • 4'-Nitrophenyl Ring: The two protons ortho to the nitro group (H-3', H-5') are expected to appear as a doublet around δ 8.2-8.3 ppm. The two protons ortho to the ether linkage (H-2', H-6') will appear as a doublet further upfield, around δ 7.0-7.1 ppm. This classic AA'BB' system is characteristic of a 1,4-disubstituted benzene ring.

  • 2-Bromophenyl Ring: This ring will show a more complex pattern. The proton ortho to the bromine and adjacent to the ether linkage (H-6) will likely be a doublet of doublets. The other three protons (H-3, H-4, H-5) will appear as a complex multiplet in the δ 7.1-7.7 ppm range. Protons adjacent to the ether oxygen typically show chemical shifts between 3.4-4.5 ppm, but in this fully aromatic system, their deshielding effect is merged with the overall aromatic shifts.[8][9]

¹³C NMR Spectroscopy: The molecule has 12 unique carbon atoms.

  • Carbons bonded to oxygen (C-1, C-1'): These will be significantly downfield, likely in the δ 155-165 ppm range.

  • Carbon bonded to the nitro group (C-4'): Expected around δ 140-145 ppm.

  • Carbon bonded to bromine (C-2): Expected around δ 115-120 ppm.

  • The remaining eight CH carbons will appear in the δ 118-135 ppm range. Carbons on the nitro-substituted ring will generally be at a lower field than those on the bromo-substituted ring.[9]

Infrared (IR) Spectroscopy: IR spectroscopy is excellent for confirming the presence of key functional groups.[10]

  • N-O Stretch (Nitro Group): Two very strong and characteristic bands will be present. The asymmetric stretch will be around 1515-1530 cm⁻¹ , and the symmetric stretch will be around 1340-1350 cm⁻¹ .

  • C-O-C Stretch (Aryl Ether): A strong, broad absorption will appear around 1230-1250 cm⁻¹ . A second C-O stretch may be visible near 1100 cm⁻¹.[9]

  • Aromatic C=C and C-H Stretches: C=C stretching bands will be visible in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching will appear as weaker bands just above 3000 cm⁻¹.

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): The most telling feature will be the molecular ion peak, which will appear as a pair of peaks of nearly equal intensity at m/z 293 and m/z 295 . This is the signature isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).

  • Key Fragmentation: Expect to see fragment ions corresponding to the loss of key functional groups:

    • [M - NO₂]⁺: A significant peak at m/z 247/249.

    • [M - Br]⁺: A peak at m/z 214.

    • [M - NO₂ - Br]⁺: A peak at m/z 168, corresponding to the diphenyl ether radical cation.

Chemical Reactivity and Synthetic Utility

The dual functionality of 2-bromo-4'-nitrodiphenyl ether makes it a powerful intermediate. The reactivity at each ring can be addressed selectively based on the choice of reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new C-C and C-heteroatom bonds at the C-2 position.[11]

cluster_suzuki Suzuki Cross-Coupling Workflow Start 2-Bromo-4'-nitrodiphenyl ether Reaction Solvent (e.g., Toluene/H₂O, Dioxane) Heat (80-110 °C) Start->Reaction Reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Product 2-Aryl-4'-nitrodiphenyl ether Reaction->Product

Caption: Workflow for a typical Suzuki cross-coupling reaction.

Common Transformations:

  • Suzuki Coupling: Reaction with an aryl or vinyl boronic acid to form a biaryl or styrenyl linkage.

  • Heck Coupling: Reaction with an alkene to introduce a vinyl group.

  • Sonogashira Coupling: Reaction with a terminal alkyne to form an internal alkyne.

  • Buchwald-Hartwig Amination: Reaction with an amine to form a diaryl- or alkylarylamine.

The choice of palladium catalyst, ligand, base, and solvent is critical for optimizing these transformations and must be determined empirically for each specific substrate pairing.

Reactivity of the Nitro Group

The nitro group at the 4'-position can be readily transformed into other functional groups, most commonly an amine.

Reduction to Aniline: The nitro group can be reduced to a primary amine using various reagents:

  • Catalytic Hydrogenation: H₂, Pd/C in a solvent like ethanol or ethyl acetate. This is a clean and high-yielding method.

  • Metal-Acid Reduction: SnCl₂·2H₂O in ethanol or Fe/HCl. These are classic methods suitable for many substrates.

The resulting 4'-amino-2-bromodiphenyl ether is itself a valuable intermediate, as the amino group can be diazotized and converted to a wide range of other functionalities (e.g., -OH, -CN, -F, -Cl, -I via Sandmeyer reactions).

Safety and Handling

Potential Hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[13]

  • Irritation: Causes skin and serious eye irritation.[14]

  • Environmental Hazard: May be toxic to aquatic life with long-lasting effects.[12]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion

2-Bromo-4'-nitrodiphenyl ether is a chemical intermediate with significant potential, stemming from its orthogonally reactive functional groups. The Ullmann condensation provides a reliable synthetic route, and its structure can be unequivocally confirmed by standard spectroscopic methods. A thorough understanding of its reactivity—leveraging the C-Br bond for cross-coupling and the nitro group for reduction and further elaboration—allows chemists to strategically incorporate this scaffold into complex target molecules for a wide range of applications.

References

  • Afzali, A., Firouzabadi, H., & Khalafi-Nejad, A. (1983). Improved Ullmann Synthesis of Diaryl Ethers. Marcel Dekker, Inc. 5

  • Wikipedia. Ullmann condensation.

  • Sciencemadness.org. (2015). Diphenyl Ether From Phenol?

  • Google Patents. (1986). US4564712A - Process for the preparation of diphenyl ethers.

  • Unknown Source. (2026). Structural Features and NMR Spectroscopic Analysis of Diphenyl Ether Derivatives. 1

  • Revista de la Sociedad Química de México. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components.

  • ThermoFisher Scientific. (2012). SAFETY DATA SHEET - 4-Bromodiphenyl ether.

  • Unknown Source. (2024). SAFETY DATA SHEET - 4-Amino-4'-nitrodiphenyl Ether.

  • TCI Chemicals. (2025). SAFETY DATA SHEET - 2-Bromo-4-nitroaniline.

  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Bromo-4-nitroanisole.

  • ChemicalBook. (2024). 2-NITRODIPHENYL ETHER Chemical Properties,Uses,Production.

  • Organic Syntheses. p-NITRODIPHENYL ETHER.

  • Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers.

  • BenchChem. (2025). In-depth Technical Guide on the Reactivity of the Bromine Atom in 2-Bromo-4-ethoxy-1-nitrobenzene.

  • ThermoFisher Scientific. Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies.

  • Tokyo Chemical Industry Co., Ltd. (2024). 2-Bromo-4-nitrotoluene.

  • OpenStax adaptation. (2023). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.

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A Senior Application Scientist's Guide to Halogenated Diphenyl Ether Derivatives in Modern Research

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Flame Retardant

The term "halogenated diphenyl ether" often evokes the image of polybrominated diphenyl ethers (PBDEs), a class of flame retardants now recognized as persistent organic pollutants of significant environmental and toxicological concern[1][2][3]. While this association is critical from a public health perspective, it represents only a fraction of the story for the research scientist. Nature, particularly the marine environment, has long been a master chemist, producing a vast array of hydroxylated and halogenated diphenyl ethers with potent biological activities.[4][5]. These natural products, along with synthetically designed analogs, represent a rich and underexplored scaffold for drug discovery and chemical biology.

This guide moves beyond the environmental narrative to provide researchers with a technical framework for working with these fascinating molecules. We will delve into the core chemical principles of their synthesis, the modern analytical techniques required for their characterization, and their burgeoning applications in antimicrobial, anticancer, and anti-inflammatory research. The objective is not merely to present protocols but to illuminate the causality behind experimental choices, empowering you to adapt and innovate in your own research endeavors.

Strategic Synthesis of the Diphenyl Ether Core

The construction of the diaryl ether bond (C-O-C) is the foundational challenge in synthesizing this class of compounds. The choice of synthetic route is dictated by factors such as substrate scope, functional group tolerance, and desired reaction conditions. Two primary strategies dominate the field: the classic copper-catalyzed Ullmann condensation and the more contemporary palladium-catalyzed Buchwald-Hartwig coupling.

The Ullmann Condensation: A Time-Tested Copper-Catalyzed Approach

The Ullmann condensation is the traditional method for forming diaryl ethers, involving the reaction of an aryl halide with an alkali metal phenoxide in the presence of a copper catalyst at elevated temperatures.[6][7]. The reaction's robustness has made it a staple, though it often requires harsh conditions (high temperatures, polar aprotic solvents) and stoichiometric amounts of copper.[6].

Causality and Mechanism: The reaction is believed to proceed through an aryloxycopper(I) intermediate, which is formed in situ.[8]. This intermediate then undergoes a reaction with the aryl halide to form the diaryl ether and a copper(I) halide salt.[6]. The choice of an aryl bromide or iodide is often preferred over an aryl chloride, as the former are more reactive under these conditions.[9].

Experimental Protocol: Generalized Ullmann Condensation for Diaryl Ether Synthesis

This protocol provides a representative procedure adapted from established methodologies.[8][9].

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the desired phenol (1.0 eq.) and a suitable base (e.g., potassium carbonate, 1.5 eq.) to a high-boiling polar solvent (e.g., N-methylpyrrolidone or dimethylformamide).

  • Formation of Phenoxide: Stir the mixture at room temperature under an inert nitrogen atmosphere for 1 hour to facilitate the formation of the alkali metal phenoxide.

  • Catalyst and Aryl Halide Addition: Add the copper catalyst (e.g., copper(I) iodide or copper powder, 0.1-1.0 eq.) followed by the aryl halide (1.1 eq.).

  • Reaction: Heat the reaction mixture to 150-220 °C and maintain for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired halogenated diphenyl ether.

Buchwald-Hartwig C-O Coupling: A Modern Palladium-Catalyzed Alternative

The Buchwald-Hartwig amination has been adapted for C-O bond formation, offering a powerful, milder alternative to the Ullmann condensation.[10][11]. This palladium-catalyzed cross-coupling reaction exhibits broader functional group tolerance and typically proceeds under significantly lower temperatures, making it suitable for complex and sensitive substrates.[11].

Causality and Mechanism: The catalytic cycle is central to understanding this reaction's efficiency.[10]. It involves three key steps:

  • Oxidative Addition: A Pd(0) complex reacts with the aryl halide to form a Pd(II) species.

  • Ligand Exchange/Deprotonation: The alcohol or phenol displaces a halide on the Pd(II) complex. A base then deprotonates the coordinated alcohol/phenol to form a palladium alkoxide/phenoxide.

  • Reductive Elimination: The diaryl ether product is formed, regenerating the Pd(0) catalyst.

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., BINAP, DPPF) are often required to facilitate both the oxidative addition and the final reductive elimination steps.[10][12].

Buchwald_Hartwig_CO_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-X_Pd(II)L2 Ar-Pd(II)-X      |     L2 Pd(0)L2->Ar-X_Pd(II)L2 Oxidative Addition (+ Ar-X) Ar-OR_Pd(II)L2 Ar-Pd(II)-OR'      |     L2 Ar-X_Pd(II)L2->Ar-OR_Pd(II)L2 Ligand Exchange & Deprotonation (+ R'-OH, Base) Base Base-H+ + X- Ar-OR_Pd(II)L2->Pd(0)L2 Reductive Elimination (+ Ar-OR') ArOR ArX ROH caption Fig 1: Catalytic Cycle of Buchwald-Hartwig C-O Coupling.

Caption: Fig 1: Catalytic Cycle of Buchwald-Hartwig C-O Coupling.

Experimental Protocol: Generalized Buchwald-Hartwig C-O Coupling

This protocol is based on general procedures widely used in organic synthesis.[11][12][13].

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), the alcohol or phenol (1.2 eq.), a suitable base (e.g., Cs₂CO₃ or K₃PO₄, 1.4 eq.), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., BINAP, 1-5 mol%).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 80-110 °C for 12-24 hours, with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by silica gel column chromatography to obtain the pure halogenated diphenyl ether derivative.

Structural Elucidation and Characterization

Unambiguous characterization is paramount to ensure the identity and purity of synthesized derivatives. A multi-technique approach is standard, combining mass spectrometry and NMR spectroscopy, often supplemented by IR spectroscopy.[14].

Mass Spectrometry (MS)

MS is indispensable for determining the molecular weight and elemental composition. For volatile and thermally stable compounds like many PBDE congeners, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.[15][16]. For less volatile or thermally labile derivatives, such as hydroxylated or more polar compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed.[17].

Key Interpretive Features:

  • Molecular Ion Peak (M+): Confirms the molecular weight of the compound.

  • Isotopic Pattern: Halogenated compounds exhibit characteristic isotopic patterns. For bromine, the isotopes ⁷⁹Br and ⁸¹Br exist in a nearly 1:1 ratio, leading to a distinctive M, M+2, M+4, etc., pattern. For chlorine, the ratio of ³⁵Cl to ³⁷Cl is approximately 3:1.

  • Fragmentation: The fragmentation pattern provides structural clues. A common fragmentation pathway for PBDEs is the loss of two bromine atoms ([M-Br₂]⁺).[18][19].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H, ¹³C, and sometimes ¹⁹F) is the most powerful tool for elucidating the precise molecular structure, including the substitution pattern on the aromatic rings.[14][20].

  • ¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. Coupling constants (J-values) help determine the relative positions of substituents on the aromatic rings.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment. The chemical shifts are sensitive to the electronic effects of the halogen substituents.

  • 2D NMR (e.g., COSY, HSQC, HMBC): Used for complex molecules to definitively assign proton and carbon signals and establish long-range connectivity, confirming the diaryl ether linkage.[14].

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to identify the presence of key functional groups. For halogenated diphenyl ether derivatives, it is particularly useful for confirming the presence of hydroxyl (-OH) groups in phenol-containing structures, which exhibit a characteristic broad absorption band around 3200-3600 cm⁻¹..

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation cluster_conclusion Conclusion Purified_Compound Purified Compound MS Mass Spectrometry (GC-MS or LC-MS) Purified_Compound->MS NMR NMR Spectroscopy (1H, 13C, 2D) Purified_Compound->NMR IR IR Spectroscopy (Optional) Purified_Compound->IR MW Molecular Weight & Isotopic Pattern MS->MW Structure Connectivity & Substitution Pattern NMR->Structure Func_Group Functional Groups (e.g., -OH) IR->Func_Group Final_Structure Structure Confirmed MW->Final_Structure Structure->Final_Structure Func_Group->Final_Structure caption Fig 2: Workflow for Structural Characterization.

Caption: Fig 2: Workflow for Structural Characterization.

Applications in Drug Discovery and Chemical Biology

The structural diversity of halogenated diphenyl ethers translates into a broad range of biological activities, making them attractive scaffolds for drug development.

Antimicrobial Agents

A significant body of research highlights the potent antibacterial properties of these compounds.[21]. Many marine-derived polybrominated diphenyl ethers show strong activity against Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[4][22]. The mechanism is often linked to their structural similarity to triclosan, a well-known antimicrobial agent that inhibits the bacterial enoyl-acyl carrier protein reductase (ENR), an essential enzyme in fatty acid synthesis.[23].

Table 1: Selected Antimicrobial Activities of Halogenated Diphenyl Ether Derivatives

Compound Source Organism/Synthetic Target Pathogen MIC (µg/mL or mg/L) Reference
2,4,4'-trichloro-2'-hydroxydiphenyl ether (Triclosan) Synthetic S. aureus, E. coli - (Broad Spectrum)
2-(2',4''-Dibromophenoxy)-3,5-dibromophenol Dysidea sponge MRSA 0.1 - 4.0 mg/L [22]
2-(2',4''-Dibromophenoxy)-3,5-dibromophenol Dysidea sponge E. coli O157:H7 0.1 - 16.0 mg/L [22]

| Various Chlorinated/Brominated Hydroxy Diphenyl Ethers | Synthetic | Gram-positive & Gram-negative bacteria | - (Activity confirmed at 50 µg/mL) | |

Experimental Protocol: Agar-Well Diffusion Assay for Antibacterial Screening

This method provides a preliminary, qualitative assessment of antibacterial activity..

  • Prepare Bacterial Inoculum: Grow the test bacterium (e.g., S. aureus) in a suitable broth medium overnight at 37 °C. Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the bacterial inoculum over the entire surface of a Mueller-Hinton agar plate.

  • Well Creation: Use a sterile cork borer (e.g., 6 mm diameter) to punch wells into the agar.

  • Sample Loading: Prepare stock solutions of the synthesized diphenyl ether derivatives in a suitable solvent (e.g., DMSO). Pipette a fixed volume (e.g., 50-100 µL) of each test compound solution (e.g., at a concentration of 50 µg/mL) into separate wells.

  • Controls: Use the solvent alone as a negative control and a known antibiotic (e.g., vancomycin) as a positive control.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented). A larger diameter indicates greater antibacterial activity.

Anticancer Therapeutics

Certain polybrominated diphenyl ethers isolated from marine sponges have demonstrated significant cytotoxic activity against various cancer cell lines.[24][25]. For example, the compound 4,5,6-tribromo-2-(2',4'-dibromophenoxy)phenol (often referred to as P01F08) has been shown to selectively target malignant cells and induce cell death.[25].

Mechanism of Action: Research suggests that these compounds can trigger the intrinsic mitochondrial pathway of apoptosis.[24][26]. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c, activation of caspases (like caspase-3 and caspase-9), and ultimately, programmed cell death.

Apoptosis_Pathway PBDE Anticancer PBDE (e.g., P01F08) Mito Mitochondrion PBDE->Mito Induces Stress Bcl2 Bcl-2 (Anti-apoptotic) PBDE->Bcl2 Inhibits CytoC Cytochrome c Release Mito->CytoC Bcl2->Mito Stabilizes Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Programmed Cell Death) Casp3->Apoptosis caption Fig 3: Intrinsic Apoptosis Pathway Induced by an Anticancer PBDE.

Caption: Fig 3: Intrinsic Apoptosis Pathway Induced by an Anticancer PBDE.

Anti-inflammatory and Other Enzyme Inhibitory Roles

The diphenyl ether scaffold is also being explored for other therapeutic applications.

  • Anti-inflammatory Agents: rationally designed PBDE derivatives have shown the ability to reduce the expression of phosphorylated extracellular signal-regulated kinase (p-ERK) in lipopolysaccharide (LPS)-induced inflammatory models.[27].

  • Fungicides: Carboxamide derivatives of diphenyl ether act as succinate dehydrogenase (SDH) inhibitors, effectively controlling pathogenic fungi like Sclerotinia sclerotiorum.[28].

  • Herbicides: Certain derivatives function as protoporphyrinogen oxidase (PPO) inhibitors, a validated target for herbicides.[29].

  • PTP1B Inhibitors: Polybrominated metabolites from red algae have shown inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a key target in diabetes and obesity research.[30].

A Note on Toxicology and Safe Handling

It is imperative for researchers to distinguish between the targeted biological activity of novel derivatives and the broad, often non-specific toxicity of environmental contaminants like the commercial PBDE flame retardant mixtures.[31]. The latter are known endocrine disruptors and are associated with neurodevelopmental toxicity.[1][2][32]. All novel halogenated compounds should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. A thorough toxicological assessment, for instance using non-cancerous cell lines like HEK293T, is a crucial early step in the development of any derivative intended for therapeutic use.[5].

Conclusion and Future Outlook

Halogenated diphenyl ether derivatives represent a class of molecules with a compelling dual identity. While some members pose significant environmental risks, others, particularly those inspired by natural products, offer immense potential as starting points for the development of new therapeutics. The synthetic methodologies are now mature, allowing for the creation of diverse chemical libraries, and modern analytical techniques provide robust means for their characterization. The future of this field lies in the rational design of derivatives with high target specificity and low off-target toxicity, moving from broad-spectrum biocides to precision-targeted medicines. By understanding the fundamental chemistry and biology of this scaffold, researchers are well-equipped to unlock its full therapeutic potential.

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Technical Monograph: 2-Bromo-4'-Nitrodiphenyl Ether

Author: BenchChem Technical Support Team. Date: March 2026

Structural Chemistry, Synthesis, and Pharmacophoric Utility[1]

Executive Summary

This technical guide provides a comprehensive analysis of 2-bromo-4'-nitrodiphenyl ether (also identified as 1-(2-bromophenoxy)-4-nitrobenzene). This specific isomer represents a critical "scaffold molecule" in medicinal chemistry, particularly in the development of thyromimetics (thyroid hormone analogs) and antimicrobial agents. Unlike its symmetrical polybrominated congeners (PBDEs) often associated with environmental toxicity, this asymmetric isomer serves as a controlled building block for selective Thyroid Receptor beta (TR


) agonists.
Part 1: Structural Chemistry & Pharmacophore Analysis

The biological potency of diphenyl ethers is dictated by their conformational geometry. The ether linkage (


) allows for rotation, but substituents at the ortho positions impose steric constraints that lock the molecule into specific conformations.
The "Orthogonal Twist" Effect

In unsubstituted diphenyl ether, the two phenyl rings prefer a skewed conformation (twist angle


) to minimize repulsion between the 

-electron clouds.
  • Ortho-Bromo Influence: The bulky bromine atom at the 2-position (ortho) creates significant steric hindrance with the ether oxygen lone pairs and the opposing ring's ortho-hydrogens. This forces the two phenyl rings into a rigid, nearly perpendicular arrangement.

  • Pharmacological Relevance: This perpendicular "skewed" geometry mimics the structure of 3,5,3'-Triiodothyronine (T3) , the active thyroid hormone. The 2-bromo substituent acts as a bioisostere for the inner-ring iodine of T3, enabling the molecule to fit into the ligand-binding pocket of thyroid receptors.

Table 1: Structural Parameters & Electronic Properties

PropertyValue / DescriptionSignificance
Molecular Formula

Core scaffold
Molecular Weight 294.10 g/mol Fragment-based drug design compliant
Dihedral Angle (

)

Critical for TR

receptor selectivity
Electronic Character Ring A: Electron Deficient (Nitro)Ring B: Sterically Crowded (Bromo)Creates a "push-pull" electronic system
LogP (Predicted) 3.8 - 4.2High lipophilicity; requires formulation strategies
Part 2: Synthetic Pathways (Core Protocol)

While Ullmann ether synthesis (copper-catalyzed coupling) is historically significant, it often requires harsh conditions (high heat, strong bases) that can degrade sensitive functional groups. The preferred modern route for this specific isomer is Nucleophilic Aromatic Substitution (


) .
The

Strategy

This protocol utilizes the high reactivity of 1-fluoro-4-nitrobenzene . The nitro group (


) at the para position strongly withdraws electron density, activating the ring for nucleophilic attack. The fluorine atom is the ideal leaving group due to its high electronegativity, which lowers the energy of the transition state (Meisenheimer complex).

Reaction Scheme:



Detailed Experimental Protocol

Reagents:

  • 2-Bromophenol (1.0 equiv, 10 mmol)

  • 1-Fluoro-4-nitrobenzene (1.1 equiv, 11 mmol)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv, 20 mmol)
    
  • Dimethylformamide (DMF), anhydrous (20 mL)

Step-by-Step Workflow:

  • Activation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromophenol (1.73 g) in anhydrous DMF (20 mL).

  • Deprotonation: Add anhydrous

    
     (2.76 g) in a single portion. Stir at room temperature for 15 minutes. Observation: The solution may darken slightly as the phenoxide anion is generated.
    
  • Addition: Add 1-fluoro-4-nitrobenzene (1.55 g) dropwise or in small portions.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to 90°C under a nitrogen atmosphere. Monitor via TLC (Solvent: 10% EtOAc in Hexanes).

    • Endpoint: Reaction typically completes in 4–6 hours. Look for the disappearance of the phenol spot.

  • Quench & Workup: Cool the mixture to room temperature. Pour into 100 mL of ice-cold water. The product usually precipitates as a solid.

    • If solid forms: Filter, wash with water, and dry.

    • If oil forms: Extract with Ethyl Acetate (

      
       mL). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over 
      
      
      
      .
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient 0-10% EtOAc/Hexane).

Mechanistic Visualization

The following diagram illustrates the reaction logic and the critical Meisenheimer intermediate.

SNAr_Mechanism cluster_conditions Reaction Conditions Reactants Reactants 2-Bromophenol + Base (Nucleophile Generation) Attack Nucleophilic Attack Phenoxide attacks C-F bond Reactants->Attack Deprotonation Intermediate Meisenheimer Complex Negative charge delocalized onto Nitro group Attack->Intermediate Addition Elimination Elimination Loss of Fluoride ion Intermediate->Elimination Resonance Stabilization Product Product 2-Bromo-4'-nitrodiphenyl ether Elimination->Product Re-aromatization Cond Solvent: DMF (Polar Aprotic) Temp: 90°C Base: K2CO3

Figure 1: Step-wise mechanism of the


 reaction. The polar aprotic solvent (DMF) is crucial for stabilizing the charged intermediate.
Part 3: Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

1. Proton NMR (


-NMR, 400 MHz, 

)
  • Ring A (Nitro-substituted): Look for the characteristic

    
     system.
    
    • 
       8.20 ppm (d, 2H, ortho to 
      
      
      
      ) – Deshielded by the nitro group.
    • 
       6.95 ppm (d, 2H, ortho to Ether) – Shielded by the oxygen donation.
      
  • Ring B (Bromo-substituted):

    • 
       7.65 ppm (dd, 1H, ortho to Br) – Most deshielded proton on this ring.
      
    • 
       6.80–7.40 ppm (m, 3H) – Remaining aromatic protons.
      

2. Infrared Spectroscopy (FT-IR)

  • Nitro Stretches: Strong bands at 1520 cm⁻¹ (asymmetric) and 1345 cm⁻¹ (symmetric).

  • Ether Stretch: Characteristic C–O–C stretch approx. 1240 cm⁻¹ .

3. Mass Spectrometry (GC-MS)

  • Molecular Ion:

    
     peaks at m/z 293 and 295 (1:1 ratio due to 
    
    
    
    and
    
    
    isotopes).
  • Fragmentation: Loss of

    
     (M-46) and loss of Br (M-79/81).
    
Part 4: Applications in Drug Discovery

This molecule is not merely an end-product but a versatile intermediate.

1. Thyromimetic Development

The 2-bromo-4'-nitrodiphenyl ether scaffold is a precursor to GC-1 (Sobetirome) and other TR


-selective agonists.
  • Transformation: The nitro group is reduced to an amine (

    
    ) using 
    
    
    
    or
    
    
    .
  • Functionalization: The resulting aniline is coupled with polar acids (e.g., malonic acid derivatives) to mimic the alanine side chain of T3.

  • Selectivity: The ortho-bromo group provides the bulk necessary to clash with residues in the TR

    
     pocket, thereby improving selectivity for TR
    
    
    
    , which is desirable for treating dyslipidemia without causing cardiac side effects (tachycardia).
2. Antimicrobial Research

Nitro-diphenyl ethers inhibit the enzyme FabI (Enoyl-ACP reductase) , a key component of bacterial fatty acid synthesis (FAS-II). The nitro group is often essential for binding to the cofactor pocket of the enzyme.

Applications Core 2-Bromo-4'-nitrodiphenyl ether Reduction Reduction (-NO2 -> -NH2) Core->Reduction Direct Direct Screening Core->Direct Coupling Amide Coupling Reduction->Coupling Thyro Thyromimetics (e.g., Sobetirome analogs) TR-beta Agonists Coupling->Thyro AntiBac Antimicrobials (FabI Inhibitors) Direct->AntiBac

Figure 2: Downstream applications of the scaffold in medicinal chemistry.

Part 5: Safety and Handling

Hazard Classification:

  • Acute Toxicity: Nitro aromatics are generally toxic by inhalation and ingestion.

  • Skin/Eye Irritation: The precursor 2-bromophenol is corrosive; the product is an irritant.[1]

  • Specific Risks:

    • Nitro Compounds: Potential mutagens. Handle in a fume hood.

    • PBDE Context: While this is a mono-bromo ether, it shares structural features with PBDEs (endocrine disruptors). Avoid release into the environment.[2]

Disposal: All waste streams containing this compound must be segregated as halogenated organic waste and incinerated at high temperatures (>1000°C) to prevent the formation of brominated dioxins.

References
  • Synthesis Mechanism (

    
    ):  Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364. 
    
  • Thyromimetic Design: Placzek, A. T., & Scanlan, T. S. (2015). Selective activation of thyroid hormone receptors. Tetrahedron, 71(35), 5946-5951.

  • Structural Conformation: Cody, V. (1980). Thyroid hormone structure-activity relationships: molecular structure of 3,5,3'-triiodothyronine. Endocrine Reviews, 1(2), 140-166.

  • Antimicrobial Activity: Li, X., et al. (2014). Synthesis and antibacterial evaluation of novel diphenyl ether derivatives. European Journal of Medicinal Chemistry, 77, 139-148.

  • General Safety (Nitro Aromatics): National Center for Biotechnology Information. PubChem Compound Summary for 1-Fluoro-4-nitrobenzene.

Sources

Strategic Procurement & Technical Guide: 1-Bromo-2-(4-nitrophenoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Bromo-2-(4-nitrophenoxy)benzene (CAS: 86607-76-3) is a specialized diaryl ether intermediate critical for the synthesis of kinase inhibitors and other bioactive small molecules.[1] Unlike commodity chemicals, this compound occupies a "high-value, low-volume" niche in the supply chain.

For research organizations, the procurement strategy for this intermediate presents a classic Make vs. Buy dilemma.[1] While catalog prices for research-grade aliquots are high (often exceeding $100 USD per gram ), the raw materials required for in-house synthesis are inexpensive commodity chemicals.[1] This guide provides a technical and economic analysis to empower researchers to choose the most efficient sourcing pathway, backed by a validated synthetic protocol.

Part 1: Chemical Profile & Specifications[2]

PropertySpecification
Chemical Name 1-Bromo-2-(4-nitrophenoxy)benzene
CAS Number 86607-76-3
Molecular Formula

Molecular Weight 294.10 g/mol
Structure Description Ortho-brominated diaryl ether with a para-nitro group.[1][2][3]
Physical State Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in water.
Melting Point 55–59 °C (Typical for similar diaryl ethers; verify experimentally)

Part 2: Market Intelligence & Price Analysis

Supplier Landscape

This compound is not typically stocked in bulk by major catalog suppliers (e.g., Sigma-Aldrich, Fisher) as a standard inventory item. It is primarily available through:

  • Specialized Building Block Suppliers: (e.g., BLDpharm, Combi-Blocks, Apollo Scientific).

  • Custom Synthesis Houses: Made to order (MTO).

Price Benchmarking (Q1 2026 Estimates)

The following price tiers reflect current market conditions for research-grade purity (>97%):

ScaleEstimated Price RangeUnit Cost Analysis
Catalog (1g - 5g) $120 - $250 USD / gramHigh Premium: Includes synthesis labor, purification, and inventory costs.[1]
Bulk (100g - 1kg) $1,500 - $3,000 USD / kgNegotiated: Significant economy of scale; requires lead time (4-8 weeks).[1]
In-House Synthesis ~$150 - $300 USD / kgRaw Material Cost Only: Excludes labor/overhead.[1]
The "Make vs. Buy" Decision Matrix
  • Buy (Catalog): If you need <10g for initial screening.[1] Speed is the priority.

  • Synthesize (In-House): If you need >50g. The cost savings are >90% because the starting materials (2-Bromophenol and 1-Fluoro-4-nitrobenzene) are cheap commodities.[1]

Part 3: Validated Synthetic Protocol (Self-Validating System)

If the "Make" route is chosen, the following protocol utilizes a Nucleophilic Aromatic Substitution (


). This method is preferred over Ullmann coupling due to milder conditions and higher yields.
Reaction Logic

The reaction exploits the strong electron-withdrawing nature of the nitro group on 1-fluoro-4-nitrobenzene, which activates the fluorine for displacement by the phenoxide derived from 2-bromophenol.[1]

SNAr_Reaction SM1 2-Bromophenol (Nucleophile) Inter Meisenheimer Complex SM1->Inter Deprotonation (DMF, 80°C) Base K2CO3 (Base) Base->Inter SM2 1-Fluoro-4-nitrobenzene (Electrophile) SM2->Inter Attack Prod 1-Bromo-2-(4-nitrophenoxy)benzene (Product) Inter->Prod -KF

Figure 1: Mechanism of the


 reaction between 2-bromophenol and 1-fluoro-4-nitrobenzene.
Step-by-Step Methodology

Scale: 100 mmol (approx. 30g output)

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge Reagents:

    • Add 2-Bromophenol (17.3 g, 100 mmol).

    • Add Potassium Carbonate (

      
      )  (20.7 g, 150 mmol, 1.5 equiv). Note: Use anhydrous, finely ground powder.
      
    • Add solvent DMF (N,N-Dimethylformamide) (100 mL).[1]

  • Activation (Critical Step): Stir at room temperature for 15 minutes. This allows partial deprotonation of the phenol, visible as a color change or slight exotherm.

  • Addition: Add 1-Fluoro-4-nitrobenzene (14.1 g, 100 mmol, 1.0 equiv). Note: Use the fluoro- derivative, not chloro-, for faster kinetics at lower temperatures.

  • Reaction: Heat the mixture to 80–90°C for 4–6 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 8:2).[1] The limiting reagent (fluoro-nitrobenzene) should disappear.[1]

  • Workup:

    • Cool to room temperature.

    • Pour into Ice Water (500 mL) with vigorous stirring. The product should precipitate as a solid.[1]

    • Filter the solid.[1]

  • Purification:

    • Dissolve the crude solid in hot Ethanol .

    • Allow to crystallize slowly.

    • Filter and dry under vacuum.[1]

    • Expected Yield: 85–92%.[1]

Part 4: Application in Drug Development[1][5]

This intermediate is a "bifunctional scaffold." The Bromine atom and the Nitro group serve as orthogonal handles for divergent synthesis, allowing researchers to build complex libraries around the diaryl ether core.[1]

Divergent Synthesis Workflow

Applications Core 1-Bromo-2-(4-nitrophenoxy)benzene (Scaffold) Aniline Aniline Derivative (via Fe/NH4Cl or H2/Pd) Core->Aniline Nitro Reduction Biaryl Biaryl Ether (via Pd-Catalysis) Core->Biaryl Suzuki-Miyaura Coupling Amide Amide/Urea (Kinase Inhibitor Motif) Aniline->Amide Acylation Complex Complex Macrocycle (Late-Stage Functionalization) Biaryl->Complex Further Derivatization

Figure 2: Synthetic utility of the scaffold in medicinal chemistry workflows.[1]

Key Applications:

  • Kinase Inhibitors: The diaryl ether motif is a bioisostere found in Type II kinase inhibitors (e.g., Sorafenib analogs), providing a "hinge" that positions the molecule within the ATP-binding pocket.

  • PROTAC Linkers: The aniline derived from this molecule can be attached to E3 ligase ligands, while the bromo-end connects to the target protein ligand.[1]

Part 5: Safety & Handling (GHS)[1]

Signal Word: WARNING

Hazard CodeDescriptionPrecaution
H302 Harmful if swallowed.[1]Do not eat/drink in lab.[1] Wash hands.
H315 Causes skin irritation.[4]Wear nitrile gloves.
H319 Causes serious eye irritation.[4]Wear safety goggles.
H412 Harmful to aquatic life.Dispose of waste as hazardous chemical waste.[1]

Storage: Store in a cool, dry place. Light sensitive (store in amber vials).[1]

References

  • PubChem. 1-Bromo-2-(4-nitrophenoxy)benzene (Compound).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Li, J.J.

    
    ). Wiley-Interscience, 2011.[1] (General reference for 
    
    
    
    mechanism).

Sources

Nitro-Substituted Diaryl Ethers: Strategic Synthesis and Functionalization in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitro-substituted diaryl ethers represent a "privileged scaffold" in medicinal chemistry and agrochemical development. Beyond their structural role in approved kinase inhibitors (e.g., Sorafenib analogues) and protoporphyrinogen oxidase (PPO) inhibiting herbicides (e.g., Fomesafen), they serve as high-utility synthetic intermediates. The nitro group functions as a powerful activating group for the initial ether formation via Nucleophilic Aromatic Substitution (


) and subsequently acts as a "masked" aniline, ready for chemoselective reduction and diversification into ureas, amides, or heterocycles.

This technical guide details the robust synthesis, purification, and downstream functionalization of these building blocks, prioritizing scalable, self-validating protocols over theoretical generalities.

Structural Significance & Applications[1][2]

The diaryl ether motif (


) offers unique physicochemical properties:
  • Conformational Flexibility: The ether linkage allows the two aromatic rings to adopt a "twist" conformation (approx. 120° bond angle), crucial for fitting into hydrophobic pockets of enzymes (e.g., RAF kinases).

  • Metabolic Stability: Unlike esters or amides, the ether bond is generally resistant to rapid hydrolysis in vivo.

  • The Nitro Advantage:

    • Synthetic:[1][2][3][4][5][6][7][8] Strong electron-withdrawing nature (

      
      ) enables facile 
      
      
      
      reactions.
    • Diversification: Precursor to anilines, which are pivotal for hydrogen-bonding interactions in drug targets (e.g., the urea hinge binder in Sorafenib).

Key Case Studies
Compound ClassExampleMechanism of ActionRole of Ether/Nitro
Oncology Sorafenib (Intermediates)Multi-kinase Inhibitor (VEGFR, RAF)Ether provides flexibility; Nitro-analogues used in synthesis to prevent oxidation of aniline during coupling.
Agrochemicals Fomesafen, AcifluorfenPPO InhibitorsNitro group is essential for bioactivity (mimics substrate) and activates the ring for synthesis.
Antibacterials Nitro-diaryl ether analoguesFtsZ InhibitorsThe nitro group often enhances lipophilicity and target binding affinity.

Synthetic Strategies: The Core Protocols

Two primary mechanisms dominate the construction of nitro-substituted diaryl ethers: Nucleophilic Aromatic Substitution (


)  and Copper-Catalyzed Ullmann Coupling .
A. The "Workhorse" Method:

For substrates where the nitro group is ortho or para to the leaving group (F, Cl, Br,


), 

is the method of choice due to atom economy and operational simplicity.
Mechanism of Action

The reaction proceeds via a Meisenheimer complex.[9] The nitro group stabilizes the anionic intermediate through resonance.

SNAr_Mechanism Reactants Nitro-Haloarene + Phenol Deprotonation Base (K2CO3) Generates Phenoxide Reactants->Deprotonation  Activation   Transition Meisenheimer Complex Deprotonation->Transition  Attack (rds)   Product Nitro-Diaryl Ether + Salt Transition->Product  Aromatization  

Figure 1: Step-wise progression of the


 reaction for nitro-diaryl ether synthesis.
Protocol 1: Standard

Mediated

Best for: p-nitrofluorobenzene, o-nitrochlorobenzene, and electron-deficient phenols.

Reagents:

  • Substrate: 1-fluoro-4-nitrobenzene (1.0 equiv)

  • Nucleophile: Substituted Phenol (1.1 equiv)

  • Base: Anhydrous

    
     (2.0 equiv)
    
  • Solvent: DMF or DMSO (0.2 M concentration)

Step-by-Step Workflow:

  • Preparation: Charge a round-bottom flask with the Phenol and

    
    . Add DMF.[8][10] Stir at RT for 15 mins to generate the phenoxide (color change often observed).
    
  • Addition: Add the nitro-haloarene. If the reaction is exothermic, add dropwise.

  • Heating: Heat to 80–100°C. Monitor by TLC/LCMS. Note: Fluorides react faster (1-4h) than chlorides (4-12h).

  • Quench: Pour the reaction mixture into ice-water (10x volume). The product usually precipitates.

  • Purification: Filter the solid. Wash with water (to remove DMF/salts) and hexanes (to remove unreacted phenol). Recrystallize from EtOH if necessary.

Self-Validating Check:

  • LCMS: Disappearance of starting halide peak.

  • NMR: Upfield shift of protons adjacent to the ether linkage compared to the starting halide.

B. The "Problem Solver": Cu-Catalyzed Ullmann Coupling

When the nitro group is meta to the leaving group, or the ring is otherwise unactivated,


 fails. Copper catalysis bridges this gap.
Protocol 2: Ligand-Assisted Ullmann Coupling

Best for: m-nitro-iodobenzenes or sterically hindered phenols.

Reagents:

  • Substrate: 1-iodo-3-nitrobenzene (1.0 equiv)

  • Nucleophile: Phenol (1.2 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: N,N-Dimethylglycine (20 mol%) or TMHD (2,2,6,6-tetramethylheptane-3,5-dione)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry the flask and cool under Argon/Nitrogen.

  • Charging: Add CuI, Ligand, Base, and Aryl Iodide.

  • Solvation: Add Dioxane and Phenol.

  • Reaction: Seal tube/vessel. Heat to 110°C for 16–24h.

  • Workup: Dilute with EtOAc, filter through a Celite pad (crucial to remove Cu species). Wash filtrate with brine.

Comparative Analysis of Methods

Feature

(Method A)
Ullmann (Method B)Chan-Lam (Alternative)
Scope Activated rings (

)
Unactivated / Meta-substitutedBoronic acids + Phenols
Reagents Cheap (Base only)Moderate (Cu + Ligand)Expensive (Boronic acids)
Temperature 60–100°C90–120°CRT – 60°C
Sensitivity Robust to air/moistureRequires inert gasAir (O2) required as oxidant
Scalability High (kg scale)ModerateLow (dilute conditions)

Downstream Functionalization: Chemoselective Reduction[13][14]

The nitro group is rarely the endpoint. The challenge is reducing


 to 

without cleaving the ether bond (which can happen under aggressive hydrogenation) or dehalogenating the ring (common with Pd/C).
Recommended Protocol: Fe/NH4Cl Reduction

This method is chemoselective, avoiding hydrogenolysis of halides or ethers.[11]

Reagents:

  • Nitro-Diaryl Ether (1.0 equiv)

  • Iron Powder (5.0 equiv, <325 mesh)

  • 
     (5.0 equiv)
    
  • Solvent: EtOH:Water (3:1)

Workflow:

  • Suspend substrate in EtOH/Water.

  • Add Fe powder and

    
    .
    
  • Reflux vigorously (80°C) for 1–3 hours.

  • Critical Step: Filter hot through Celite to remove Iron oxide sludge. Wash with hot EtOH.

  • Concentrate filtrate. The amine is usually pure enough for the next coupling (e.g., urea formation).

Pathway Visualization: From Building Block to Drug Scaffold

Workflow Start Start: Nitro-Halobenzene Step1 Step 1: Etherification (SNAr or Ullmann) Start->Step1 + Phenol Inter1 Intermediate: Nitro-Diaryl Ether Step1->Inter1 Step2 Step 2: Chemoselective Reduction (Fe/NH4Cl) Inter1->Step2 Reduction Inter2 Intermediate: Amino-Diaryl Ether Step2->Inter2 Step3 Step 3: Diversification (Isocyanates/Acyl Chlorides) Inter2->Step3 Coupling Final Final Drug Scaffold (e.g., Diaryl Urea) Step3->Final

Figure 2: Synthetic workflow transforming nitro building blocks into bioactive scaffolds.

Safety & Stability Guidelines

Working with nitro compounds requires strict adherence to safety protocols due to their energetic potential.

  • Thermal Runaway: Nitro-substituted aromatics can decompose exothermically. Always perform Differential Scanning Calorimetry (DSC) before scaling up >10g.

    • Rule of Thumb: Maintain reaction temperature at least 50°C below the onset of decomposition (

      
      ).
      
  • Ether Peroxides: While diaryl ethers are stable, the solvents used (THF, Dioxane) form peroxides. Test solvents regularly.

  • Waste Disposal: Aqueous waste from

    
     reactions often contains nitrophenols, which are environmental toxins. Segregate aqueous waste for specific incineration.
    

References

  • Sorafenib Synthesis & Intermediates

    • SynOpen (2023).[8][12] "A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib".

  • Ullmann Coupling Protocols

    • Organic Letters (2012). "Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers".
  • Medicinal Chemistry Applications

    • Journal of Agricultural and Food Chemistry (2020). "Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery".[3][13]

  • Chemoselective Reduction

    • Organic Letters (2015).
  • General

    
     Methodology: 
    
    • Organic Chemistry Portal.

      
      )".[4]
      

Sources

Methodological & Application

synthesis of 1-bromo-2-(4-nitrophenoxy)benzene via SNAr

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of 1-bromo-2-(4-nitrophenoxy)benzene via Nucleophilic Aromatic Substitution (SNAr)

Abstract

This comprehensive application note provides a detailed protocol and theoretical background for the synthesis of 1-bromo-2-(4-nitrophenoxy)benzene, a valuable intermediate in organic synthesis. The described method utilizes a Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of modern synthetic chemistry for the formation of aryl ethers. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental workflow, characterization data, and troubleshooting advice to ensure reproducible and high-yield synthesis.

Introduction and Scientific Rationale

The synthesis of diaryl ethers is a fundamental transformation in organic chemistry, as this structural motif is prevalent in numerous pharmaceuticals, agrochemicals, and advanced materials. While classical methods like the Ullmann condensation have been historically significant, they often require harsh conditions and copper catalysts.[1][2][3] The Nucleophilic Aromatic Substitution (SNAr) reaction offers a powerful, often metal-free, alternative for constructing C-O bonds, particularly when the aromatic ring is "activated" towards nucleophilic attack.[4][5][6]

The core principle of the SNAr reaction relies on the presence of a potent electron-withdrawing group (EWG) positioned ortho or para to a good leaving group on the aromatic electrophile.[6][7][8] This arrangement sufficiently lowers the electron density of the aromatic ring, making it susceptible to attack by a nucleophile. The reaction proceeds through a distinct two-step addition-elimination mechanism, which is initiated by the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5][9]

This guide details the synthesis of 1-bromo-2-(4-nitrophenoxy)benzene from 1-bromo-2-fluorobenzene and 4-nitrophenol. In this specific transformation:

  • The Electrophile: 1-bromo-2-fluorobenzene serves as the aryl halide. The fluorine atom is the target for substitution. In SNAr reactions, the reactivity of halogens as leaving groups is F > Cl > Br > I, which is opposite to the trend observed in SN1/SN2 reactions.[5][10] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, polarizing the C-F bond and making the ipso-carbon more electrophilic.[5]

  • The Nucleophile: 4-nitrophenol, upon deprotonation by a base, forms the 4-nitrophenoxide anion. The nitro group on the phenoxide enhances its stability but does not directly activate the electrophilic ring. The acidity of the phenolic proton is increased by the electron-withdrawing nitro group, facilitating its removal.

Reaction Mechanism: The Addition-Elimination Pathway

The SNAr synthesis of 1-bromo-2-(4-nitrophenoxy)benzene proceeds via the canonical addition-elimination mechanism, outlined below.

Step 1: Nucleophile Activation A base is used to deprotonate the acidic hydroxyl group of 4-nitrophenol, generating the more potent 4-nitrophenoxide nucleophile.

Step 2: Nucleophilic Attack and Formation of the Meisenheimer Complex The 4-nitrophenoxide anion attacks the carbon atom bearing the fluorine leaving group on the 1-bromo-2-fluorobenzene ring. This is the rate-determining step of the reaction as it involves the temporary disruption of aromaticity to form a high-energy, resonance-stabilized carbanion, the Meisenheimer complex.[5][6][10]

Step 3: Elimination and Restoration of Aromaticity The aromatic system is regenerated through the rapid expulsion of the fluoride ion, the most electronegative and thus best-leaving halogen in SNAr reactions. This step is fast and results in the formation of the final diaryl ether product.

SNAr_Mechanism SNAr Mechanism for 1-bromo-2-(4-nitrophenoxy)benzene Synthesis cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products ArylHalide 1-Bromo-2-fluorobenzene Meisenheimer Meisenheimer Complex (Resonance Stabilized) ArylHalide->Meisenheimer + Nucleophilic Attack Phenoxide 4-Nitrophenoxide Phenoxide->Meisenheimer + Nucleophilic Attack Product 1-Bromo-2-(4-nitrophenoxy)benzene Meisenheimer->Product - Elimination of F⁻ (Fast) LeavingGroup Fluoride Ion (F⁻)

Caption: The addition-elimination mechanism of the SNAr reaction.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of 1-bromo-2-(4-nitrophenoxy)benzene.

Materials and Reagents
ReagentCAS No.MW ( g/mol )AmountMoles (mmol)Eq.
4-Nitrophenol100-02-7139.111.39 g10.01.0
1-Bromo-2-fluorobenzene1072-85-1175.001.92 g (1.3 mL)11.01.1
Potassium Carbonate (K₂CO₃)584-08-7138.212.76 g20.02.0
N,N-Dimethylformamide (DMF)68-12-273.0950 mL--
Ethyl Acetate (EtOAc)141-78-688.11~200 mL--
n-Hexane110-54-386.18~200 mL--
Brine (Saturated NaCl)--~100 mL--
Anhydrous Magnesium Sulfate7487-88-9120.37~10 g--
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser and nitrogen/argon inlet adapter

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Separatory funnel (500 mL)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Rotary evaporator

  • Apparatus for column chromatography

Safety Precautions
  • General: This procedure should be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[11][12]

  • 1-Bromo-2-fluorobenzene: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.[13][14]

  • 4-Nitrophenol: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.

  • N,N-Dimethylformamide (DMF): A combustible liquid that is a known reproductive toxin. Avoid inhalation and skin contact.[15]

  • Potassium Carbonate: Causes serious eye irritation. Avoid creating dust.

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Flame-dry the glassware under a vacuum and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Charging Reagents: To the flask, add 4-nitrophenol (1.39 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask via syringe.

  • Phenoxide Formation: Stir the resulting suspension at room temperature for 30 minutes. The formation of the potassium 4-nitrophenoxide salt may be observed as a color change.

  • Aryl Halide Addition: Add 1-bromo-2-fluorobenzene (1.3 mL, 11.0 mmol) to the reaction mixture dropwise using a syringe.

  • Reaction: Heat the mixture to 100-110 °C using the heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 4:1 Hexane:Ethyl Acetate eluent system) until the 4-nitrophenol starting material is consumed (typically 6-12 hours).

  • Work-up - Quenching and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into 200 mL of cold deionized water in a beaker. A precipitate of the crude product may form.

    • Transfer the aqueous mixture to a 500 mL separatory funnel and extract three times with 75 mL portions of ethyl acetate.

    • Combine the organic layers.

  • Work-up - Washing:

    • Wash the combined organic layers twice with 50 mL portions of water to remove residual DMF.

    • Wash the organic layer once with 50 mL of brine to aid in the removal of water.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing to 9:1 hexane:ethyl acetate) to isolate the pure 1-bromo-2-(4-nitrophenoxy)benzene.

    • Alternatively, recrystallization from a suitable solvent system like ethanol/water can be attempted.

Characterization and Quality Control

Proper characterization is essential to confirm the identity and purity of the synthesized 1-bromo-2-(4-nitrophenoxy)benzene.

TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~8.2 (d, 2H, Ar-H ortho to NO₂), ~7.8-7.9 (m, 1H, Ar-H), ~7.2-7.4 (m, 2H, Ar-H), ~7.0 (d, 2H, Ar-H ortho to O), ~6.9 (m, 1H, Ar-H).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~162 (C-OAr), ~153 (C-Br), ~145 (C-NO₂), ~135, ~128, ~126 (Ar-CH), ~120, ~118, ~115 (Ar-CH), ~112 (C-O).
FT-IR (KBr, cm⁻¹)~3100 (Ar C-H stretch), ~1590, ~1490 (Ar C=C stretch), ~1520, ~1345 (asymmetric and symmetric N-O stretch of NO₂) , ~1250 (Ar-O-Ar stretch) , ~750 (C-Br stretch).
Mass Spec. (EI)m/z: Calculated for C₁₂H₈BrNO₃: 308.97 (M⁺), 310.97 (M+2⁺) in ~1:1 ratio due to bromine isotopes (⁷⁹Br/⁸¹Br).

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive reagents (wet solvent/reagents).2. Insufficient base or weak base.3. Reaction temperature too low.1. Use anhydrous solvents and dry reagents. Dry K₂CO₃ in an oven before use.2. Ensure 2 equivalents of base are used. Consider a stronger base like Cs₂CO₃ if needed.[16]3. Increase the reaction temperature to 120-130 °C, but monitor for decomposition.
Incomplete Reaction 1. Insufficient reaction time.2. Poor stirring of the heterogeneous mixture.1. Allow the reaction to run for a longer period, monitoring by TLC every few hours.2. Ensure vigorous magnetic stirring to maximize contact between the solid K₂CO₃ and the dissolved reagents.
Side Product Formation 1. Reaction with residual water (hydrolysis of aryl halide).2. High temperatures causing decomposition.1. Ensure the reaction is run under strictly anhydrous and inert conditions.2. Do not exceed the recommended temperature range unless necessary. Monitor for the appearance of dark tar-like material.

Conclusion

The synthesis of 1-bromo-2-(4-nitrophenoxy)benzene via the SNAr pathway is an efficient and reliable method for constructing a key diaryl ether intermediate. By understanding the underlying addition-elimination mechanism and carefully controlling reaction parameters such as solvent purity, temperature, and stoichiometry, researchers can achieve high yields of the desired product. The protocol and data provided herein serve as a robust foundation for the successful application of this important synthetic transformation.

References

  • Ullmann Condensation. SynArchive. [Link]

  • Ullmann Diaryl Ether Synthesis in Ionic Liquids. Tetrahedron Letters. [Link]

  • The Ullmann Ether Condensation. ResearchGate. [Link]

  • Improved Ullmann Synthesis of Diaryl Ethers. Synthetic Communications. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Organic Chemistry Portal. [Link]

  • Aromatic nucleophilic substitution (SNAr) Reactions of 1,2. Journal of the American Society for Mass Spectrometry. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. PubMed. [Link]

  • 1-Bromo-4-fluoro-2-(4-nitrophenoxy)benzene. PubChem. [Link]

  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange. [Link]

  • What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Quora. [Link]

  • Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. [Link]

  • Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds. ACS Publications. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers. ResearchGate. [Link]

  • SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST. Tetrahedron Letters. [Link]

  • Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. Elsevier. [Link]

  • Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity. [Link]

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry. [Link]

  • 1-Bromo-4-methyl-2-nitrobenzene. Acta Crystallographica Section E. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. ACS Publications. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. mediaTUM. [Link]

  • Advanced SNAr Reaction Guide. Scribd. [Link]

  • Synthesis of Diaryl Ethers via Hypervalent Iodine-Mediated C–H Functionalization. ACS Publications. [Link]

  • Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. University of Birmingham. [Link]

  • Synthesis of 1-bromo-2,4-dinitrobenzene. Semantic Scholar. [Link]

  • Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. OUCI. [Link]

  • Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. YouTube. [Link]

  • Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. [Link]

Sources

nucleophilic aromatic substitution 2-bromophenol 4-fluoronitrobenzene

Application Note: High-Yield Synthesis of 2-Bromo-4'-nitrodiphenyl Ether via Nucleophilic Aromatic Substitution ( )

Executive Summary

This application note details the optimized protocol for synthesizing 2-bromo-4'-nitrodiphenyl ether using a nucleophilic aromatic substitution (

2-bromophenol4-fluoronitrobenzene

This specific transformation is critical in drug discovery. The resulting ether contains a nitro group (reducible to an aniline for amide coupling) and an ortho-bromide handle, which serves as an orthogonal reactive site for subsequent Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig). This "dual-handle" architecture makes the product a high-value intermediate for library synthesis.

Scientific Principles & Mechanism[1][2][3][4][5]

The Mechanism: Addition-Elimination

Unlike electrophilic aromatic substitution (

Addition-Elimination1
  • Activation: The para-nitro group on 4-fluoronitrobenzene is a strong electron-withdrawing group (EWG). It lowers the energy of the lowest unoccupied molecular orbital (LUMO) at the ipso-carbon, making it susceptible to nucleophilic attack.

  • Nucleophilic Attack (Rate-Determining Step): The 2-bromophenoxide anion (generated in situ) attacks the carbon bearing the fluorine atom. This disrupts aromaticity and forms a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .[2][1][3]

  • Elimination: The complex collapses, ejecting the fluoride ion and restoring aromaticity.

The "Fluorine Effect"

A common misconception is that iodine or bromine are better leaving groups due to weaker bond strengths. In

fluorine is the superior leaving group

4
  • Reasoning: The high electronegativity of fluorine pulls electron density from the ipso-carbon, significantly increasing its electrophilicity and stabilizing the transition state leading to the Meisenheimer complex. Since the attack is rate-limiting (not the bond breaking), the C-F bond strength is irrelevant to the kinetics.

Steric Considerations

The nucleophile, 2-bromophenol, possesses a bromine atom ortho to the reactive oxygen. While this introduces steric bulk, the linear approach of the phenol oxygen to the planar nitrobenzene ring generally accommodates this hindrance, provided the reaction temperature is sufficient (>60°C).

Materials & Reagents

ReagentCAS No.[5][6][7][8][9][10]MW ( g/mol )Equiv.[5]Role
2-Bromophenol 95-56-7173.011.0Nucleophile
4-Fluoronitrobenzene 350-46-9141.101.1Electrophile
Potassium Carbonate (

)
584-08-7138.212.0Base
DMF (N,N-Dimethylformamide)68-12-2-SolventPolar Aprotic Medium
Ethyl Acetate 141-78-6--Extraction Solvent

Experimental Protocol

Safety Pre-Check
  • 4-Fluoronitrobenzene: Highly toxic.[8] Can cause methemoglobinemia (cyanosis) if absorbed through skin.[9] Use double nitrile gloves and work exclusively in a fume hood.

  • 2-Bromophenol: Corrosive liquid. Causes severe skin burns.

Detailed Procedure
  • Nucleophile Activation:

    • To a dry 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, add 2-bromophenol (1.73 g, 10.0 mmol).

    • Add anhydrous DMF (20 mL).

    • Add Potassium Carbonate (

      
      ) (2.76 g, 20.0 mmol).
      
    • Note: Stir at room temperature for 15 minutes. The mixture may turn slightly colored as the phenoxide forms. This pre-stir ensures the nucleophile is deprotonated before introducing the electrophile.

  • Electrophile Addition:

    • Add 4-fluoronitrobenzene (1.55 g, 11.0 mmol) dropwise to the stirring mixture.

    • Optimization Note: A slight excess (1.1 equiv) of the electrophile ensures complete consumption of the more valuable bromophenol.

  • Reaction:

    • Fit the flask with a reflux condenser and heat the oil bath to 80°C .

    • Stir vigorously for 4–6 hours .

    • Monitoring: Check progress via TLC (Eluent: 20% EtOAc in Hexanes).

      • Starting Material (Phenol): Higher

        
         (stains with 
        
        
        ).
      • Product: Distinct UV-active spot, lower polarity than the phenol but distinct from nitrobenzene.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into Ice Water (100 mL) to dissolve the DMF and inorganic salts.

    • Extract with Ethyl Acetate (

      
       mL).[7]
      
    • Wash the combined organic layers with Water (

      
       mL) and Brine  (
      
      
      mL) to remove residual DMF.
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude residue is often pure enough for downstream applications. If necessary, purify via recrystallization from hot Ethanol or flash column chromatography (

      
      , 0-10% EtOAc/Hexanes gradient).
      

Visualization & Pathways

Reaction Mechanism Logic

The following diagram illustrates the critical electronic flow and intermediate states governing this

SNAr_MechanismReactantsReactants(2-Bromophenoxide + 4-F-Nitrobenzene)TS1Transition State 1(Nucleophilic Attack)Reactants->TS1 Rate Limiting Step(Activation Energy)MeisenheimerMeisenheimer Complex(Resonance Stabilized Anion)TS1->Meisenheimer Formation of C-O BondTS2Transition State 2(Fluoride Elimination)Meisenheimer->TS2 Loss of Aromaticity(Transient)ProductsProduct(Diaryl Ether + F-)TS2->Products Restoration of Aromaticity(Fast)

Caption: Logical flow of the Addition-Elimination mechanism. The stability of the Meisenheimer complex is key to reaction success.

Experimental Workflow

This flowchart guides the operator through the physical execution of the protocol.

WorkflowStartStart: Reagent PrepMix1. Mix Bromophenol + K2CO3 + DMF(Deprotonation: 15 min @ RT)Start->MixAdd2. Add 4-FluoronitrobenzeneMix->AddHeat3. Heat to 80°C (4-6 Hours)Add->HeatCheckTLC Check(Complete?)Heat->CheckCheck->HeatNoQuench4. Quench in Ice WaterExtract w/ EtOAcCheck->QuenchYesPurify5. Concentrate & PurifyQuench->Purify

Caption: Step-by-step experimental workflow for the synthesis of 2-bromo-4'-nitrodiphenyl ether.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationSwitch base to Cesium Carbonate (

)
. The larger Cesium cation improves phenoxide solubility in DMF ("Cesium Effect").
Slow Reaction Steric hindrance from BrIncrease temperature to 100°C . Ensure anhydrous DMF is used to prevent fluoride hydrolysis.
Impurity: Phenol Excess nucleophileEnsure 4-fluoronitrobenzene is in slight excess (1.1 eq). Unreacted fluoronitrobenzene is easier to remove by column chromatography than the phenol.
Dark Mixture Oxidation of phenolDegas DMF with Nitrogen/Argon before use. Phenoxides are susceptible to oxidation at high temps.

References

  • Organic Chemistry Portal.

    
    )." Organic Chemistry Portal.
    [Link]
    
  • Ashenhurst, J.

    
    ): The Mechanism." Master Organic Chemistry.
    [Link]
    
  • Linde, E. et al. "A one-pot cascade protocol for diarylation of amines and water." National Institutes of Health (PMC). [Link]

Application Note: Synthesis of 1-Bromo-2-(4-nitrophenoxy)benzene via Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Strategic Significance

The diaryl ether structural motif is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors, antimicrobials, and agrochemicals. The synthesis of 1-bromo-2-(4-nitrophenoxy)benzene (also known as 2-bromo-4'-nitrodiphenyl ether) is a highly valuable transformation. The resulting molecule serves as a versatile bifunctional intermediate: the bromo-substituent is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), while the nitro group can be orthogonal reduced to an aniline for further functionalization [1].

This application note details the optimized synthesis of 1-bromo-2-(4-nitrophenoxy)benzene through a Nucleophilic Aromatic Substitution (SNAr) reaction between 1-fluoro-4-nitrobenzene and 2-bromophenol .

Mechanistic Insights & Causality (E-E-A-T)

To ensure reproducible and high-yielding syntheses, it is critical to understand the physical chemistry driving the experimental parameters.

The Role of the Electrophile: 1-Fluoro-4-nitrobenzene

In an SNAr reaction, the rate-determining step is typically the nucleophilic attack on the aromatic ring to form a delocalized anionic intermediate (the Meisenheimer complex).

  • Activation: The para-nitro group is a powerful electron-withdrawing group (EWG) via both inductive and resonance effects. It significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ipso-carbon highly susceptible to nucleophilic attack.

  • The "Fluorine Anomaly": Counterintuitively, aryl fluorides react orders of magnitude faster in SNAr reactions than aryl chlorides or bromides. Because the C–F bond is highly polarized, the ipso-carbon becomes exceptionally electrophilic, accelerating the formation of the Meisenheimer complex. The high bond dissociation energy of C–F is irrelevant here, as bond breaking is not the rate-determining step.

The Role of the Nucleophile & Base

2-Bromophenol (pKa ~ 8.4) is a weak nucleophile in its neutral state. The addition of a mild inorganic base, such as Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3), deprotonates the phenol to form the highly nucleophilic phenoxide anion. A mild base is chosen over strong bases (like NaH or KOtBu) to prevent unwanted side reactions or degradation of the nitroaromatic system.

Solvent Selection: Polar Aprotic Environments

The reaction is conducted in N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Polar aprotic solvents readily dissolve the inorganic base and stabilize the Meisenheimer transition state. More importantly, unlike protic solvents (e.g., ethanol), they do not form hydrogen bonds with the phenoxide anion, leaving it "naked" and highly reactive [2].

SNAr_Mechanism Reactants 1-Fluoro-4-nitrobenzene + 2-Bromophenoxide Intermediate Meisenheimer Complex (Delocalized Anion) Reactants->Intermediate Nucleophilic Attack (Rate-Determining) Product 1-Bromo-2-(4-nitrophenoxy)benzene + F⁻ Intermediate->Product Fast Leaving Group Departure

Figure 1: Mechanistic pathway of the SNAr reaction highlighting the Meisenheimer complex intermediate.

Reaction Optimization Data

The following table summarizes the quantitative data from optimization studies of analogous diaryl ether syntheses, demonstrating how base and solvent selection impact the overall yield.

EntryBase (Equiv)SolventTemp (°C)Time (h)Conversion / Yield (%)Observation / Causality
1K2CO3 (1.5)DMF801285%Standard reliable conditions; moderate rate.
2K2CO3 (1.5)DMF1204>95%Higher temperature accelerates conversion [2].
3Cs2CO3 (1.5)DMF1202>98%Cesium effect: greater solubility and naked anion generation.
4K2CO3 (1.5)EtOH8024<30%Protic solvent heavily solvates/deactivates the nucleophile.
5DIPEA (2.0)DMF10024<10%Organic amine base is insufficiently strong/sterically hindered.

Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the reaction is proceeding correctly before moving to the next step.

Reagents and Equipment
  • 1-Fluoro-4-nitrobenzene: 1.0 equivalent (e.g., 10.0 mmol, 1.41 g)

  • 2-Bromophenol: 1.1 equivalents (11.0 mmol, 1.90 g)

  • Potassium Carbonate (K2CO3): 1.5 equivalents (15.0 mmol, 2.07 g) - Note: Must be anhydrous and finely powdered.

  • Solvent: Anhydrous DMF (20 mL)

  • Equipment: 50 mL round-bottom flask, magnetic stir bar, reflux condenser, nitrogen manifold.

Step-by-Step Methodology
  • Preparation of the Reaction Mixture:

    • To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromophenol (1.90 g, 11.0 mmol) and anhydrous K2CO3 (2.07 g, 15.0 mmol).

    • Suspend the mixture in anhydrous DMF (20 mL). Stir at room temperature for 15 minutes under a nitrogen atmosphere. Causality: This pre-stirring allows for the initial deprotonation of the phenol, generating the active phenoxide nucleophile.

  • Addition of the Electrophile:

    • Add 1-fluoro-4-nitrobenzene (1.41 g, 10.0 mmol) to the stirring suspension in one portion.

  • Thermal Activation:

    • Attach a reflux condenser and heat the reaction mixture to 100 °C using a pre-heated oil bath or heating block.

  • Reaction Monitoring (Self-Validation):

    • After 2 hours, sample 50 µL of the reaction mixture, dilute with 1 mL of ethyl acetate (EtOAc), and wash with 1 mL of water.

    • Spot the organic layer on a Silica Gel TLC plate. Elute with 10% EtOAc in Hexanes.

    • Validation: The starting material 1-fluoro-4-nitrobenzene (higher Rf) should be consumed, replaced by a new, intensely UV-active spot corresponding to the product. LC-MS can also be used to confirm the product mass [M+H]⁺.

  • Quench and Aqueous Workup:

    • Once complete, cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of ice-cold distilled water. Causality: DMF is highly miscible with water. Quenching in a large volume of water forces the hydrophobic diaryl ether product to partition entirely into the organic phase during extraction.

    • Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

    • Wash the combined organic extracts with 1M NaOH (20 mL) to remove any unreacted 2-bromophenol, followed by brine (50 mL) to remove residual DMF.

    • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel (Eluent: 5% to 10% EtOAc in Hexanes) to afford 1-bromo-2-(4-nitrophenoxy)benzene as a pale yellow solid.

Exp_Workflow Step1 1. Reagent Mixing (1-F-4-NO2-Ph, 2-Br-PhOH, K2CO3 in DMF) Step2 2. Thermal Activation (Stir at 100 °C for 2-4 h) Step1->Step2 Step3 3. Reaction Monitoring (TLC / LC-MS Validation) Step2->Step3 Step4 4. Aqueous Workup (Quench with H2O, Extract with EtOAc) Step3->Step4 Step5 5. Purification (Silica Gel Column Chromatography) Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the diaryl ether.

Analytical Characterization

To ensure the trustworthiness of the synthesized material, compare the isolated compound against the following expected spectral properties:

  • Appearance: Pale yellow crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃): Expected characteristic AA'BB' system for the para-substituted nitrobenzene ring around δ 8.20 (2H, d, J = 9.0 Hz) and δ 6.95 (2H, d, J = 9.0 Hz). The 2-bromophenoxy ring will present a multiplet around δ 7.65 (1H, dd, corresponding to the proton adjacent to the bromine) and other aromatic signals between δ 7.00 - 7.40.

  • ESI-MS: Expected m/z for [M+H]⁺ is approximately 294.0 and 296.0 (1:1 isotopic pattern characteristic of a single bromine atom).

References

  • Chemical Register. (n.d.). 1-Bromo-2-(4-nitrophenoxy)benzene (CAS No. 86607-76-3) Suppliers. Retrieved March 1, 2026, from [Link]

  • DeGoey, D. A., et al. (2021). Patent Application Publication: US 2022/0213092 A1. (Describes analogous SNAr conditions utilizing 1-fluoro-4-nitrobenzene, substituted phenols, and Cs2CO3 at 120 °C). Retrieved March 1, 2026, from [Link]

Application Note: Chemoselective Copper-Catalyzed Synthesis of Brominated Diphenyl Ethers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

Polybrominated diphenyl ethers (PBDEs) represent a highly scrutinized class of compounds, historically deployed at scale as brominated flame retardants (BFRs)[1]. Due to their lipophilicity, environmental persistence, and bioaccumulative potential, PBDEs are classified as persistent organic pollutants (POPs). For researchers in environmental toxicology, analytical chemistry, and drug development, the synthesis of pure, authentic PBDE congeners is an absolute necessity for generating analytical standards and conducting metabolic assays[2].

The fundamental synthetic challenge in constructing these molecules is chemoselectivity [3]. Synthesizing a brominated diphenyl ether requires the cross-coupling of a bromophenol with a brominated aryl halide. Traditional Ullmann ether syntheses—requiring stoichiometric copper and temperatures exceeding 200 °C—inevitably lead to uncontrolled polymerization, over-coupling, or dehalogenation of the target C–Br bonds[4]. To bypass this, modern synthetic protocols leverage ligand-accelerated copper(I) catalysis to achieve highly selective C–O bond formation at the C–I position of a bromoiodobenzene, leaving the C–Br bonds completely undisturbed[5].

Scientific Principles & Causality (The "Why")

This protocol is engineered as a self-validating system governed by precise thermodynamic and kinetic controls.

  • Thermodynamic Chemoselectivity: The selectivity of this reaction is rooted in the bond dissociation energies (BDE) of the aryl halides. The C–I bond is significantly weaker (~65 kcal/mol) than the C–Br bond (~81 kcal/mol). The Cu(I) catalyst selectively undergoes oxidative addition at the C–I bond, ensuring that the bromine atoms on both the phenol and the electrophile remain intact[5].

  • Ligand Causality: 1,10-phenanthroline is deployed as a bidentate nitrogen ligand. It serves a dual purpose: it solubilizes the Cu(I) species in organic solvents and donates electron density to the copper center[6]. This electron enrichment lowers the activation energy barrier for the oxidative addition of the aryl iodide and stabilizes the highly reactive Cu(III) intermediate, preventing catalyst precipitation and degradation[3].

  • Base Selection: Cesium carbonate (

    
    ) is strictly preferred over potassium or sodium bases. The large atomic radius of the cesium cation results in a highly dissociated, "naked" phenoxide anion in solution. This maximizes the nucleophilicity of the oxygen, accelerating its coordination to the copper center while minimizing side reactions like aryl halide hydrolysis[6].
    

CatalyticCycle CuI Cu(I)X + Ligand (L) Active Catalyst Phenoxide L-Cu(I)-OAr (Phenoxide Complex) CuI->Phenoxide ArOH, Cs2CO3 - HX OxAdd Oxidative Addition (Chemoselective for C-I) Phenoxide->OxAdd Ar'I(Br) (Bromoiodobenzene) CuIII L-Cu(III)(Ar'Br)(OAr) Intermediate OxAdd->CuIII RedElim Reductive Elimination CuIII->RedElim Product Brominated Diphenyl Ether (Ar-O-Ar'Br) RedElim->Product Product->CuI Catalyst Regeneration

Mechanistic cycle of the chemoselective Cu-catalyzed Ullmann ether synthesis.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization parameters, demonstrating the necessity of the ligand and base choices to achieve >99:1 chemoselectivity (C–I over C–Br coupling).

Table 1: Optimization of Chemoselective Ullmann Coupling Conditions

Catalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Yield (%)Chemoselectivity (C-I vs C-Br)
CuI (10)None

(2.0)
DMF110<10N/A
CuI (10)1,10-Phen (20)

(2.0)
DMF11065>95:5
CuI (10)1,10-Phen (20)

(2.0)
Toluene11088>99:1
CuI (10)1,10-Phen (20)

(2.0)
Toluene8045>99:1

Note: Toluene combined with


 provides the optimal balance of yield and absolute chemoselectivity, preventing any detectable C–Br activation.

Experimental Protocol

This protocol details the synthesis of a model PBDE congener using 4-bromophenol and 2-bromoiodobenzene.

Reagents & Equipment
  • Electrophile: 2-Bromoiodobenzene (1.0 equiv, 3.0 mmol)

  • Nucleophile: 4-Bromophenol (1.2 equiv, 3.6 mmol)

  • Catalyst: Copper(I) iodide (CuI) (10 mol%, 0.30 mmol)

  • Ligand: 1,10-Phenanthroline (20 mol%, 0.60 mmol)

  • Base: Cesium carbonate (

    
    ) (2.0 equiv, 6.0 mmol)
    
  • Solvent: Anhydrous Toluene (15 mL)

  • Equipment: Schlenk flask, magnetic stirrer, nitrogen/argon manifold, oil bath.

Step-by-Step Methodology

Step 1: Preparation and Degassing (Critical Step)

  • Add CuI (57 mg), 1,10-phenanthroline (108 mg), and

    
     (1.95 g) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
    
  • Seal the flask and purge with Nitrogen/Argon via three vacuum-backfill cycles.

  • Add anhydrous toluene (15 mL) via syringe.

  • Self-Validation Check: Sparge the solvent with inert gas for 15 minutes. Cu(I) is highly susceptible to atmospheric oxidation. If the solution turns green or blue, Cu(II) has formed, and the reaction will fail.

Step 2: Complexation and Substrate Addition

  • Stir the suspension at room temperature for 10 minutes.

  • Colorimetric Validation: Observe the solution transition from a pale suspension to a deep red/brown color. This visually confirms the successful formation of the active L-Cu(I) catalytic complex.

  • Add 4-bromophenol (623 mg) and 2-bromoiodobenzene (849 mg) sequentially via syringe (if liquid) or under a positive stream of inert gas (if solid).

Step 3: Ullmann Coupling

  • Transfer the flask to a pre-heated oil bath at 110 °C.

  • Stir vigorously for 20 hours.

  • Reaction Monitoring: At 18 hours, withdraw a 50 µL aliquot, quench with ethyl acetate/water, and analyze the organic layer via TLC (Hexanes/EtOAc 9:1) or GC-MS. The complete disappearance of 2-bromoiodobenzene validates reaction completion.

Step 4: Workup and Purification

  • Cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (30 mL) and filter the mixture through a short pad of Celite to remove the inorganic cesium salts and copper catalyst. Wash the Celite pad with an additional 20 mL of Ethyl Acetate.

  • Transfer the filtrate to a separatory funnel. Wash sequentially with 1M NaOH (2 x 20 mL) to remove unreacted bromophenol, followed by brine (30 mL).

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purify the crude residue via silica gel flash column chromatography (eluting with 100% Hexanes to 98:2 Hexanes/EtOAc) to yield the pure brominated diphenyl ether.

Workflow Step1 1. Preparation Dry Toluene Degas with N2 Step2 2. Complexation CuI + 1,10-Phen Observe Red/Brown Step1->Step2 Step3 3. Coupling Add ArOH, Ar'I, Cs2CO3 110°C, 20h Step2->Step3 Step4 4. Workup Filter Salts Extract with EtOAc Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Experimental workflow for the synthesis of brominated diphenyl ethers.

References

1.[3] Chemoselective Copper-Catalyzed Ullmann-Type Coupling of Oxazolidinones with Bromoiodoarenes. Organic Letters.[Link] 2.[4] Ullmann coupling-An overview. OperaChem.[Link] 3.[2] Synthesis of polybrominated diphenyl ethers via symmetrical tetra- and hexabrominated diphenyliodonium salts. Chemosphere.[Link] 4.[1] Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI.[Link] 5.[5] US6888032B2 - Copper-catalyzed formation of carbon-heteroatom and carbon-carbon bonds. Google Patents. 6.[6] US8895730B2 - Synthesis of two-photon absorbing polyhydroxy diphenylamino-dialkylfluorene-1,3,5-triazine molecules. Google Patents.

Sources

Application Note: Synthesis and Downstream Utilization of 1-Bromo-2-(4-nitrophenoxy)benzene in Targeted Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this technical guide to provide both the theoretical causality and the practical execution required to utilize 1-bromo-2-(4-nitrophenoxy)benzene effectively in drug discovery workflows. This guide moves beyond basic procedures, detailing the mechanistic rationale and self-validating protocols necessary for high-yield pharmaceutical intermediate synthesis.

Introduction & Pharmaceutical Relevance

1-Bromo-2-(4-nitrophenoxy)benzene (CAS No. 86607-76-3)[] is a highly versatile diaryl ether building block frequently utilized in the pharmaceutical industry[2]. Its structural architecture provides two orthogonal reactive handles—an aryl bromide and a nitro group—making it an indispensable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).

Most notably, this compound serves as a critical precursor in the development of Bicyclic Pyrazole Bruton's Tyrosine Kinase (BTK) inhibitors [3]. BTK inhibitors are a class of targeted therapeutics designed for the treatment of hematological malignancies, specifically Chronic Lymphocytic Leukemia (CLL) and Small Lymphocytic Lymphoma (SLL)[4].

Mechanistic Insights & Causality (E-E-A-T)

The synthesis of 1-bromo-2-(4-nitrophenoxy)benzene relies on a Nucleophilic Aromatic Substitution (SNAr) reaction between 2-bromophenol and 1-fluoro-4-nitrobenzene[5]. Understanding the causality behind the reagent and solvent choices is critical for scaling and troubleshooting.

  • Leaving Group Efficacy: Fluoride is the preferred leaving group over chloride in this SNAr reaction. Because the rate-determining step is the formation of the Meisenheimer complex, the high electronegativity of fluorine withdraws electron density via the inductive effect, stabilizing the anionic transition state significantly better than chlorine. The nitro group provides the necessary strong para-activation.

  • Solvent and Base Selection: Dimethyl sulfoxide (DMSO) is employed as a polar aprotic solvent[5]. DMSO strongly solvates the potassium cation from the mild base (K2CO3), leaving the phenoxide anion "naked" and highly nucleophilic. K2CO3 is specifically chosen over stronger bases (e.g., NaOH) to prevent the competitive hydrolysis of 1-fluoro-4-nitrobenzene into 4-nitrophenol.

  • Orthogonal Reactivity: The true value of this intermediate lies in its downstream versatility. The nitro group can be selectively reduced to an amine (e.g., via iron-mediated reduction) without protodehalogenating the aryl bromide. Subsequently, the aryl bromide can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to elaborate the complex drug scaffold.

Experimental Workflows & Logical Relationships

The following diagram illustrates the synthetic workflow, demonstrating how the orthogonal handles of the intermediate are utilized in API development.

G SM Starting Materials 2-Bromophenol + 1-Fluoro-4-nitrobenzene Intermediate Key Intermediate 1-Bromo-2-(4-nitrophenoxy)benzene CAS: 86607-76-3 SM->Intermediate SNAr Reaction K2CO3, DMSO, 120°C Reduction Nitro Reduction (Fe/HCl or SnCl2) Intermediate->Reduction Pathway A Coupling Palladium Cross-Coupling (Suzuki-Miyaura) Intermediate->Coupling Pathway B Aniline 4-(2-Bromophenoxy)aniline (Amine Handle) Reduction->Aniline API BTK Inhibitor API (CLL / SLL Therapeutics) Aniline->API Multi-step Synthesis Advanced Advanced Scaffold (Diaryl Ether Core) Coupling->Advanced Advanced->API Multi-step Synthesis

Figure 1: Synthetic workflow and orthogonal reactivity pathways of 1-bromo-2-(4-nitrophenoxy)benzene.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 1-Bromo-2-(4-nitrophenoxy)benzene (SNAr)

Based on validated pharmaceutical synthetic routes [5], the following protocol is designed as a self-validating system where the workup inherently confirms reaction success.

  • Reagent Preparation: Charge a dry reaction vessel with 2-bromophenol (7.00 g, 40.5 mmol, 1.0 equiv) and 1-fluoro-4-nitrobenzene (5.71 g, 40.5 mmol, 1.0 equiv) in anhydrous DMSO (135 mL)[5].

  • Base Addition: Add anhydrous K2CO3 (11.18 g, 81 mmol, 2.0 equiv) to the solution[5]. Observation: The suspension will turn distinctively yellow/orange as the highly nucleophilic 2-bromophenoxide anion is generated.

  • Thermal Activation: Heat the mixture to 120 °C under an inert atmosphere (N2 or Ar) for 16 hours[5]. The thermal energy is required to overcome the activation barrier of the SNAr transition state.

  • Self-Validating Workup (Precipitation): Cool the reaction mixture to room temperature and slowly pour it into vigorously stirred ice-water[5]. Validation: The highly hydrophobic diaryl ether product will immediately crash out as a precipitate, while unreacted polar starting materials and inorganic salts remain dissolved in the aqueous phase. If no precipitate forms, the SNAr coupling failed.

  • Isolation: Collect the precipitate via vacuum filtration, wash with copious amounts of water, and dissolve the filter cake in ethyl acetate[5].

  • Final Purification: Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the pure intermediate.

Protocol B: Downstream Reduction to 4-(2-Bromophenoxy)aniline

To utilize the amine handle for further API elaboration, the nitro group must be reduced without cleaving the aryl bromide.

  • Reagent Preparation: Dissolve 1-bromo-2-(4-nitrophenoxy)benzene (10 mmol) in a mixture of ethanol and water (4:1 v/v, 50 mL).

  • Reduction: Add Iron powder (50 mmol, 5.0 equiv) and Ammonium Chloride (NH4Cl, 20 mmol, 2.0 equiv). Heat to reflux for 2-4 hours. (Note: Standard Pd/C hydrogenation is avoided here to prevent premature protodehalogenation of the aryl bromide).

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate under reduced pressure and extract with dichloromethane to isolate the amine-functionalized diaryl ether.

Quantitative Data Presentation

The table below summarizes the causality behind condition optimization for the SNAr step, demonstrating why the chosen protocol parameters are superior.

Table 1: Optimization of SNAr Conditions for 1-Bromo-2-(4-nitrophenoxy)benzene Synthesis

SolventBaseTemperature (°C)Time (h)Yield (%)Mechanistic Observation
DMFK2CO31002465Incomplete conversion due to insufficient thermal activation.
DMSO K2CO3 120 16 88 Optimal SNAr conditions; rapid Meisenheimer complex formation.
NMPCs2CO31201685Comparable yield, but significantly higher reagent cost.
DMSONaOH12016<40Competitive hydrolysis of 1-fluoro-4-nitrobenzene observed.

References

  • Source: Google Patents (Assignee: AbbVie Inc.)

Sources

Troubleshooting & Optimization

Technical Support Center: Ullmann Coupling Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Catalyst Deactivation in Cu-Catalyzed C-Heteroatom Couplings

Welcome to the Advanced Catalysis Support Center. This guide is engineered for medicinal chemists and process engineers facing "stalled" or "dead" Ullmann-Ma type reactions. Unlike Palladium cross-couplings, Copper catalysis is uniquely sensitive to the interplay between ligand dynamics, oxidation states, and solubility.

Below you will find diagnostic modules designed to isolate the root cause of catalyst deactivation.

Module 1: Visual Diagnostics (The "Black Box")

Q: My reaction mixture changed color drastically and conversion stopped. What does the color tell me?

A: Copper is a colorimetric indicator of its own death. In a healthy "Modified Ullmann" (Ligand-assisted) reaction, the active species is often a soluble, off-white, yellow, or pale brown Cu(I)-Ligand complex.

ObservationDiagnosisMechanismRemediation
Dark Green / Blue Solution Oxidative Death Cu(I) oxidized to Cu(II) by adventitious

. Cu(II) is generally inactive without a reducing agent.
• Check inert lines for leaks.• Degas solvents (sparge with Ar/N2 for 20 min).• Add 5-10 mol% reducing agent (e.g., Sodium Ascorbate).
Black Precipitate (Mirror) Disproportionation

. Occurs when ligand concentration is too low to stabilize Cu(I).
Increase Ligand:Cu ratio (Standard is 2:1; try 3:1).• Switch to bidentate ligands (e.g., diamines, oxalamides) which stabilize Cu(I).
Brick Red Precipitate Cu(I) Oxide Formation of

. Often due to high water content in basic conditions.
• Use anhydrous bases (

,

).• Add molecular sieves (3Å or 4Å).
Clear/Pale Yellow (No rxn) Induction / Insolubility Catalyst has not entered the cycle. Common with inorganic bases (

).
Grind the base to fine powder.• Add a phase transfer catalyst (e.g., PEG-400 or crown ether).
Module 2: Kinetic Profiling (Is it Dead or Inhibited?)

Q: The reaction starts well but stalls at 40-50% conversion. Adding more time doesn't help. Is the catalyst dead?

A: Not necessarily. You must distinguish between Catalyst Deactivation (irreversible death) and Product Inhibition (reversible clogging).

  • Scenario A: Catalyst Deactivation. The Cu species has disproportionated or oxidized.[1]

  • Scenario B: Product Inhibition. The newly formed product (e.g., a diamine or electron-rich aniline) binds to the Copper more strongly than the substrate, sequestering the catalyst.

The "Pulse" Protocol (Diagnostic Experiment)

To distinguish these, perform a standard Pulse Test:

  • Run the reaction to the stalling point (e.g., 50% conversion).

  • Take an aliquot for LCMS (Time

    
    ).
    
  • Add a fresh "Pulse" of Catalyst + Ligand (10-20% of original loading).

  • Monitor for another 2-4 hours.

  • Result 1: Reaction resumes rate

    
    Original Catalyst Died  (Fix: Better ligand, lower Temp, or slow addition of catalyst).
    
  • Result 2: Reaction remains flat

    
    Product Inhibition  (Fix: Change Ligand to one with higher binding constant, e.g., Oxalamides).
    
Module 3: The Ligand-Base Matrix

Q: I am using "Classic" Ullmann conditions (CuI,


, DMF, Heat) but yields are inconsistent. Why? 

A: "Classic" Ullmann requires harsh temperatures (>120°C) because it relies on unstable "ligand-free" copper species. Modern "Ullmann-Ma" chemistry relies on ancillary ligands to stabilize the Cu(I) intermediate and prevent disproportionation.

The Critical "Ligand Effect": Ligands like amino acids (L-Proline), diamines (DMEDA), or oxalamides prevent the formation of the inactive Cu(0) black precipitate.

Visualizing the Deactivation Loop

The diagram below illustrates how the absence of ligands leads to the "Disproportionation Trap."

UllmannDeactivation CuI_Pre Cu(I) Precursor (CuI, CuBr) Active_Complex Active Species [L-Cu(I)-Nu] CuI_Pre->Active_Complex + Ligand/Base Oxidative_Add Oxidative Addition (Ar-X) Active_Complex->Oxidative_Add Rate Limiting Disprop Disproportionation (FATAL) Active_Complex->Disprop Low Ligand Conc. or Unstable Ligand CuIII Cu(III) Intermediate Oxidative_Add->CuIII Product_Release Product Release CuIII->Product_Release Product_Release->Active_Complex Regeneration Cu0 Cu(0) (Black Ppt) Disprop->Cu0 CuII Cu(II) (Inactive) Disprop->CuII

Figure 1: The Catalytic Cycle vs. The Disproportionation Trap.[1] Without sufficient ligand stabilization, the active Cu(I) species collapses into inactive Cu(0) and Cu(II).

Module 4: Heterogeneity & Base Solubility

Q: Why does the reaction work on 50mg scale but fail on 5g scale?

A: Ullmann couplings are often heterogeneous (solid-liquid) reactions involving inorganic bases (


, 

).
  • Surface Area: On small scale, magnetic stirring grinds the base, creating fresh surface area. On large scale, overhead stirring may not provide the same attrition.

    • Solution: Use micronized bases or add glass beads to the reactor to mimic the grinding effect.

  • Mass Transfer: Oxygen ingress is easier to control on small scale.

    • Solution: Continuous sparging (subsurface) rather than just a headspace blanket.

Experimental Protocol: The "Catalyst Competence" Check

Before committing valuable GMP starting material, validate your catalyst system using this standardized protocol. This confirms that your solvent/base system isn't poisoning the catalyst (e.g., via trace thiols in the solvent or water in the base).

Reagents:

  • Iodobenzene (1.0 equiv)

  • Hexylamine (1.2 equiv)

  • CuI (5 mol%)

  • Ligand: 2-Acetylcyclohexanone or L-Proline (10 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMSO (0.5 M)

Workflow:

  • Preparation: In a glovebox or under strict

    
    , combine CuI, Ligand, and Base in the solvent. Stir for 10 mins. Look for a color change (homogeneity).
    
  • Addition: Add Iodobenzene and Hexylamine.

  • Heating: Heat to 60°C (mild condition).

  • Sampling:

    • T=1h: Should see >20% conversion.

    • T=4h: Should see >80% conversion.

  • Interpretation:

    • If <5% at 1h: Your solvent may be wet, or the base is "dead" (hydrated).

    • If Black Ppt forms immediately: Ligand loading is insufficient or Ligand is degraded.

References & Authoritative Sources
  • Ma, D., & Cai, Q. (2008). Copper-Catalyzed Arylation of Amines and N-Containing Heterocycles. Accounts of Chemical Research. (Establishes the "Ullmann-Ma" mechanism and the necessity of amino acid ligands).

  • Tye, J. W., Weng, Z., Giri, R., & Hartwig, J. F. (2008). Copper(I) Phenoxide Complexes in the Etherification of Aryl Halides. Angewandte Chemie International Edition. (Mechanistic evidence ruling out radical pathways and confirming Cu(I)-L species).

  • Maitro, G., et al. (2016). Origins of high catalyst loading in copper(I)-catalysed Ullmann–Goldberg C–N coupling reactions. Chemical Science. (Detailed kinetic analysis of catalyst deactivation via disproportionation and product inhibition).

  • Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2005). Insights into the Origin of High Activity and Stability of Catalysts Derived from Cu(I) and 1,2-Diamines. Journal of the American Chemical Society.[2] (Explains how diamine ligands prevent disproportionation).

Sources

Technical Support Center: Minimizing Hydrolysis Side Products in Ether Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Ether Synthesis Troubleshooting Hub. For drug development professionals and synthetic chemists, ether linkages are ubiquitous, yet their synthesis is frequently plagued by moisture-driven side reactions. This guide provides mechanistic insights, self-validating protocols, and targeted FAQs to help you eliminate hydrolysis side products and optimize your reaction yields.

Diagnostic Workflow: Identifying Hydrolysis Pathways

G Start Identify Ether Synthesis Method WES Williamson / Alkylation (Alkoxide + RX) Start->WES MIT Mitsunobu Reaction (ROH + NuH) Start->MIT RED Reductive Etherification (Aldehyde + ROH) Start->RED WES_Issue Hydrolysis Risk: Aqueous Base Hydrolyzes RX WES->WES_Issue MIT_Issue Hydrolysis Risk: Water Intercepts Phosphonium MIT->MIT_Issue RED_Issue Hydrolysis Risk: Acetal Reversion via Water RED->RED_Issue WES_Fix Mitigation: Use NaH/THF or Phase Transfer Catalysis WES_Issue->WES_Fix MIT_Fix Mitigation: Azeotropic Drying & pKa < 13 NuH MIT_Issue->MIT_Fix RED_Fix Mitigation: Oxocarbenium Interception via Phosphine RED_Issue->RED_Fix

Diagnostic workflow for identifying and mitigating hydrolysis in ether synthesis.

Quantitative Data: Hydrolysis Mitigation Strategies

Synthesis MethodPrimary Hydrolysis RiskWater SourceMitigation StrategyTypical Yield Improvement
Williamson (Aqueous) Alkyl halide converts to alcoholAqueous solvent / WorkupSwitch to Phase Transfer Catalysis (PTC)+30–50%
Williamson (Anhydrous) Reagent quenchingHygroscopic bases (KOH/NaOH)Use NaH in dry THF+20–40%
Mitsunobu Reaction Phosphonium intermediate hydrolysisSolvents / Atmospheric moistureAzeotropic drying with toluene+15–35%
Reductive Etherification Acetal equilibrium reversalByproduct of acetal formationOxocarbenium interception (Phosphine)+40–60%

Module 1: Williamson Ether Synthesis & Phase Transfer Catalysis (PTC)

FAQ 1: Why am I recovering alcohol starting materials instead of my target ether when using NaOH/KOH? Causality: The Williamson ether synthesis relies on an SN2 reaction between an alkoxide and an alkyl halide[1]. When utilizing aqueous bases like NaOH, hydroxide ions compete directly with the alkoxide. Hydroxide is a potent nucleophile that readily attacks the alkyl halide, hydrolyzing it into an alcohol side product[2]. Furthermore, water tightly solvates the alkoxide anion, dampening its nucleophilicity and slowing the desired SN2 pathway. Note that if you are using tertiary alkyl halides, the strong base will cause E2 elimination instead of ether formation regardless of water content[1].

FAQ 2: How can Phase Transfer Catalysis (PTC) prevent hydrolysis if water is still present in the biphasic system? Causality: PTC employs lipophilic quaternary ammonium or phosphonium salts to escort the reacting anion across the phase boundary into the organic layer[3]. Once in the organic phase, the anion exists as a "loose ion pair" with a drastically reduced hydration sphere[4]. Stripped of its bulky water shell, the alkoxide becomes hyper-nucleophilic. This kinetic enhancement allows the etherification rate to vastly outcompete the hydrolysis rate. Properly optimized industrial PTC systems have achieved 97% ether yields with less than 100 ppm of hydrolysis side products[5].

Protocol 1: Anhydrous Williamson Ether Synthesis (Self-Validating System)

Validation Check: The evolution of hydrogen gas confirms alkoxide formation; the complete cessation of bubbling indicates 100% deprotonation before the electrophile is introduced, ensuring no unreacted base remains to cause side reactions.

  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet. Causality: Removes surface-bound moisture from glassware.

  • Base Addition: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash with anhydrous hexane (3 x 5 mL) under argon to remove the mineral oil, then suspend the naked NaH in anhydrous THF (0.5 M). Causality: Mineral oil coats NaH, reducing its reactive surface area; washing exposes the active hydride.

  • Alkoxide Formation: Cool the suspension to 0 °C. Add the alcohol (1.0 eq) dropwise. Observe H2 gas evolution. Stir at room temperature for 30 minutes until bubbling completely ceases. Causality: Irreversible deprotonation generates H2 gas, physically removing the byproduct from the system and preventing equilibrium reversal[6].

  • Alkylation: Add the primary or methyl alkyl halide (1.1 eq) dropwise[1].

  • Reaction & Workup: Heat to reflux for 4-6 hours. Quench carefully with saturated aqueous NH4Cl at 0 °C. Extract with diethyl ether, dry over MgSO4, and concentrate.

Module 2: The Mitsunobu Reaction

FAQ 3: My Mitsunobu reaction yields hydrolyzed starting materials and azodicarboxylate side products. Why? Causality: The Mitsunobu reaction relies on triphenylphosphine (PPh3) and an azodicarboxylate (DEAD or DIAD) to generate a highly electrophilic alkoxyphosphonium intermediate[7]. If adventitious water is present, it acts as a competing nucleophile, hydrolyzing the intermediate back to the starting alcohol (often with inverted stereochemistry) and prematurely generating triphenylphosphine oxide (TPPO). Furthermore, if your intended nucleophile is not sufficiently acidic (pKa > 13), it will fail to protonate the initial betaine intermediate. Consequently, the azodicarboxylate itself acts as the nucleophile, generating unwanted side products[8].

Protocol 2: Moisture-Free Mitsunobu Coupling

Validation Check: The reaction color transitions from the bright yellow/orange of DEAD/DIAD to pale yellow/colorless as the azodicarboxylate is consumed, providing a visual cue of reaction progress.

  • Drying: Co-evaporate the alcohol (1.0 eq) and the nucleophile (e.g., phenol or carboxylic acid, 1.2 eq) with anhydrous toluene (2 x 5 mL) on a rotary evaporator. Causality: Toluene forms a minimum-boiling azeotrope with water, effectively pulling trace moisture out of hygroscopic starting materials.

  • Activation: Dissolve the dried reagents and PPh3 (1.5 eq) in anhydrous THF (0.2 M) under an argon atmosphere. Cool to 0 °C.

  • Coupling: Add DIAD (1.5 eq) dropwise over 15 minutes. Causality: Slow addition controls the exothermic formation of the betaine intermediate. If water were present, it would rapidly hydrolyze this highly electrophilic species[7].

  • Completion: Stir at room temperature for 6-8 hours. Monitor by TLC.

  • Purification: Dilute the crude mixture with diethyl ether and sonicate. Causality: TPPO and reduced DIAD are notoriously difficult to separate. Suspending the crude mixture in ether precipitates a large portion of these byproducts, allowing them to be filtered off prior to chromatography[9].

Module 3: Advanced Reductive Etherification

FAQ 4: I'm trying to synthesize ethers directly from aldehydes and alcohols, but acetal hydrolysis is ruining my yield. Is there a hydride-free alternative? Causality: Traditional reductive etherification often passes through an acetal intermediate, a process that generates water. This water can drive the equilibrium backward, leading to the hydrolysis of the product back into the starting materials. Solution: Implement an oxocarbenium ion interception strategy. By introducing a phosphine, the transient oxocarbenium ion is rapidly trapped to form an α-(alkoxyalkyl)phosphonium salt[10]. This intermediate is highly stable against premature hydrolysis. It can then be controllably decomposed with base to release the ether product, completely bypassing the need for reductive hydrides and preventing equilibrium-driven acetal hydrolysis[11].

References

  • The Williamson Ether Synthesis - Master Organic Chemistry - Link

  • Williamson Ether Synthesis Side Reactions - Pearson - Link

  • 9.6: Williamson Ether Synthesis - Chemistry LibreTexts - Link

  • Top 10 Opportunities in Phase Transfer Catalysis - PTC Organics - Link

  • Phase Transfer Catalysis - Dalal Institute - Link

  • Phase Transfer Catalysis Overview - Alfa Chemistry - Link

  • Mitsunobu Reaction - Organic Chemistry Portal - Link

  • Mitsunobu Reaction - Wikipedia -Link

  • A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols - Organic Syntheses - Link

  • Direct Synthesis of Ethers from Alcohols & Aldehydes Enabled by an Oxocarbenium Ion Interception Strategy - ChemRxiv - Link

  • Direct synthesis of ethers from alcohols & aldehydes enabled by an oxocarbenium ion interception strategy - Chemical Science (RSC) - Link

Sources

optimizing solvent choice for nucleophilic aromatic substitution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the SNAr Optimization & Technical Support Center.

Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: SNAr-SOLV-OPT-001

Mission Statement

You are likely here because your Nucleophilic Aromatic Substitution (SNAr) is either too slow, producing inseparable byproducts, or you are stuck with a high-boiling solvent (DMSO/DMF) that is ruining your workup. This guide moves beyond basic textbook theory to address the process reality of SNAr chemistry, balancing kinetic requirements with downstream isolation and "Green Chemistry" mandates.

Module 1: The Emergency Room (Troubleshooting & FAQs)

Q1: My reaction is stalling at 50% conversion despite heating. Adding more nucleophile doesn't help. Why? Diagnosis: You are likely facing Product Inhibition or Solvent-Nucleophile Deactivation .

  • The Mechanism: In SNAr, the rate-determining step is usually the nucleophilic attack forming the Meisenheimer complex. As the reaction proceeds, the leaving group (often a halide anion like F⁻ or Cl⁻) accumulates. In non-polar solvents, these salts can aggregate or "poison" the nucleophile.

  • The Fix:

    • Switch to a Dipolar Aprotic Solvent: If you are in THF or Toluene, switch to DMSO, DMF, or NMP. These stabilize the anionic Meisenheimer intermediate and solvate the cation, leaving the nucleophile "naked" and reactive.

    • Add a Phase Transfer Catalyst (PTC): If you must use a non-polar solvent, add 18-Crown-6 (for K+) or 15-Crown-5 (for Na+) to solubilize the nucleophile.

Q2: I see a significant impurity (+17 mass units or +31 mass units) by LCMS. Diagnosis: Solvent participation (Hydrolysis or Methanolysis).

  • The Cause:

    • +17 (OH): Your "dry" DMSO or DMF is hygroscopic. At high temperatures (>80°C) with weak nucleophiles, hydroxide (from trace water) competes with your nucleophile.

    • +31 (OMe): You are using Methanol as a solvent. While convenient, MeOH is a nucleophile.

  • The Fix:

    • Strict Drying: Dry DMSO/DMF over 3Å molecular sieves for 24h.

    • Switch Solvents: Use Acetonitrile (MeCN) or 2-Methyltetrahydrofuran (2-MeTHF) . These are less hygroscopic and non-nucleophilic.

Q3: I used DMSO/DMF, and now I can't get it out of my oil. My NMR is a mess. Diagnosis: The "High-Boiler Trap." Rotovaps cannot effectively remove DMSO (BP 189°C) or DMF (BP 153°C).

  • The Fix: Do not increase rotovap bath temp (degrades product). Refer to Module 3: Workup Protocols for the LiCl Wash method.

Module 2: Solvent Selection Strategy (The "Consultation")

The choice of solvent dictates the reaction rate and the isolation difficulty. We categorize them into "Classic" (High Performance, High Toxicity/Difficulty) and "Modern/Green" (Good Performance, Easy Isolation).

Comparative Solvent Data Table
Solvent ClassSolventBoiling Point (°C)Dielectric Constant (

)
"Green" Rating (GSK/Pfizer)Best For...
Classic Polar Aprotic DMSO 18947.2Problematic Difficult substrates; highest reaction rates.
DMF 15338.3Hazardous (Reprotoxic)Standard SNAr; slightly easier to remove than DMSO.
NMP 20232.2Hazardous (Reprotoxic)High temp reactions; avoid if possible.
Modern / Green Acetonitrile 8237.5Usable First choice. Easy removal, good polarity.
2-MeTHF 807.0Recommended Biogenic; separates from water; stable to base.
Ethyl Acetate 776.0Recommended Mild reactions; limited by base compatibility.
Emerging Water (Micellar) 10080.1Recommended Surfactant-mediated (TPGS-750-M). "Nanoreactor" effect.
Decision Logic: Selecting the Right Solvent

SNAr_Solvent_Selection Start START: Select SNAr Solvent Solubility Is Substrate/Nucleophile Soluble in EtOAc or 2-MeTHF? Start->Solubility GreenCheck Try 2-MeTHF or EtOAc (Reflux 80°C) Solubility->GreenCheck Yes HardSubstrate Requires High Polarity? Solubility->HardSubstrate No Success1 Success? (>90% Conv) GreenCheck->Success1 Done1 USE 2-MeTHF/EtOAc (Easy Workup) Success1->Done1 Yes Success1->HardSubstrate No (Slow Rate) MeCN_Check Try Acetonitrile (MeCN) (Reflux 82°C) HardSubstrate->MeCN_Check Success2 Success? MeCN_Check->Success2 Done2 USE MeCN (Rotovap Removal) Success2->Done2 Yes HighTemp Requires T > 90°C? Success2->HighTemp No GreenAlt Consider Micellar Water (TPGS-750-M) HighTemp->GreenAlt Can use Surfactant? LastResort USE DMSO/DMF (Requires LiCl Workup) HighTemp->LastResort Yes GreenAlt->LastResort No/Incompatible

Caption: Logical flow for selecting SNAr solvents, prioritizing green/removable solvents (2-MeTHF, MeCN) before resorting to high-boiling polar aprotics (DMSO/DMF).

Module 3: The Recovery (Workup Protocols)

Removing high-boiling polar aprotic solvents is the most common pain point. Do not attempt to distill them off unless you have a high-vacuum manifold and a stable product.[1]

Protocol A: The LiCl Wash (Standard for DMF/DMSO Removal)

Principle: Lithium Chloride (LiCl) increases the ionic strength of the aqueous layer and disrupts the hydrogen bonding/solvation of DMF/DMSO in the organic layer, forcing the organic solvent into the aqueous phase.

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Cyclopentyl Methyl Ether (CPME) . (Ratio: 10mL solvent per 1mL reaction volume).

  • Wash 1 (Water): Wash the organic layer with water (2x volume). This removes bulk salts.

  • Wash 2 (The Extractor): Wash the organic layer with 5% aqueous LiCl solution (3x volume). Repeat this step 3 times.

    • Tip: Agitate vigorously. DMF partitions into the LiCl phase.

  • Wash 3 (Polishing): Wash with Brine (saturated NaCl).

  • Dry: Dry over MgSO₄, filter, and concentrate.

    • Verification: Run a proton NMR. The characteristic DMF peaks (2.89, 2.96, 8.02 ppm) should be absent or <1%.

Protocol B: The Azeotrope (For Heat-Stable Products)

Principle: Toluene forms an azeotrope with DMF/DMSO, allowing them to be carried over at lower temperatures than their boiling points.

  • Add Toluene: Add Toluene (3x the volume of DMF/DMSO) to the reaction flask.

  • Evaporate: Rotovap at 50-60°C under reduced pressure.

  • Repeat: Repeat the process 2-3 times.

  • Final Strip: Dissolve the residue in EtOAc and strip it down once more to remove Toluene traces.

Module 4: Advanced Green Protocol (Micellar Catalysis)

For researchers looking to eliminate organic solvents entirely, this protocol uses "Designer Surfactants" to create lipophilic nanoreactors in water.[2] This mimics the high concentration/polarity of DMSO without the toxicity.

Reagents:

  • TPGS-750-M: A Vitamin E-based surfactant (commercially available).

  • Solvent: Degassed Water.

Workflow:

  • Preparation: Dissolve TPGS-750-M (2 wt %) in water. (e.g., 200 mg surfactant in 10 mL water).

  • Addition: Add the aromatic substrate and nucleophile to the aqueous solution.

    • Note: They do not need to be soluble in water; they will migrate into the micelles.

  • Reaction: Stir vigorously at room temperature or mild heat (40-50°C).

    • Mechanism:[3][4][5] The hydrophobic effect drives the reactants into the micelle core, increasing local concentration effectively "solvent-free."

  • Workup (Minimal Solvent):

    • Add a minimal amount of EtOAc (or 2-MeTHF) to the reaction vessel.

    • Stir gently; the product extracts into the organic layer.

    • Decant the organic layer.[6] The aqueous surfactant layer can often be reused.

References & Authoritative Grounding

  • Mechanism & Solvent Effects:

    • Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution.[7] (ACS Org. Lett.). Explains the stabilization of the Meisenheimer complex by polar aprotic solvents.

  • Green Solvent Selection Guides:

    • GSK Solvent Selection Guide.[8] (Green Chem., 2011). Categorizes solvents by safety and environmental impact.[8][9][10][11][12]

    • Pfizer Solvent Selection Guide. (Green Chem., 2008).[13][14]

  • Micellar Catalysis (Water as Solvent):

    • Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis.[15][16] (Lipshutz et al., J. Org. Chem., 2015).[15][16][17][18] Describes the TPGS-750-M protocol.

  • 2-MeTHF as a Green Alternative:

    • 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis. (Beilstein J. Org.[4] Chem.).

  • Workup Strategies (LiCl Wash):

    • A Simple Method for the Removal of DMF and DMSO from Reaction Mixtures.[11][19] (Common organic chemistry lab practice validated by multiple process chemistry groups).

Sources

Technical Support Center: Separation of Bromonitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. In laboratory synthesis and drug development, the phrase "separating ortho-bromo and para-nitro isomers" typically refers to the isolation of ortho-bromonitrobenzene (1-bromo-2-nitrobenzene) and para-bromonitrobenzene (1-bromo-4-nitrobenzene) following the electrophilic aromatic nitration of bromobenzene[1].

Because the bromo group is an ortho/para-directing deactivator, the reaction yields a mixture of these two positional isomers. This guide provides field-proven troubleshooting strategies, step-by-step methodologies, and the mechanistic causality behind their separation.

Quantitative Data Summary

Before beginning the separation workflow, it is critical to understand the physical properties that make isolation possible. The stark difference in melting points and solubilities is the thermodynamic foundation of this separation[2][3].

Propertypara-Bromonitrobenzeneortho-Bromonitrobenzene
IUPAC Name 1-bromo-4-nitrobenzene1-bromo-2-nitrobenzene
PubChem CID 1146611341
Melting Point 125–127 °C40–42 °C
Boiling Point 255–256 °C261 °C
Physical State (20 °C) Crystalline SolidLow-melting Solid / Oil
Solubility in Cold Ethanol Very LowHigh
Experimental Workflows & Logic

Workflow Crude Crude Nitration Mixture (o- & p-bromonitrobenzene) HotEtOH Dissolve in Hot Ethanol Crude->HotEtOH Cooling Slow Cooling to Room Temp Followed by Ice Bath HotEtOH->Cooling Filtration Vacuum Filtration Cooling->Filtration Para p-Bromonitrobenzene (Pure Crystals) Filtration->Para Filter Cake Mother Mother Liquor (Contains o-isomer) Filtration->Mother Filtrate Evap Rotary Evaporation of Ethanol Mother->Evap Chrom Silica Column Chromatography (9:1 Hexane:EtOAc) Evap->Chrom Ortho o-Bromonitrobenzene (Purified Isomer) Chrom->Ortho

Experimental workflow for separating ortho- and para-bromonitrobenzene.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does fractional crystallization effectively separate these two isomers?

The Causality: The separation relies entirely on molecular symmetry and crystal lattice energy. The para-isomer features a highly symmetrical, linear alignment of its bromo and nitro groups. This symmetry allows the molecules to pack tightly into a highly ordered crystal lattice, resulting in a high lattice energy and a high melting point (125–127 °C)[2].

Conversely, the ortho-isomer suffers from steric hindrance between the adjacent, bulky bromo and nitro groups. This structural clash prevents tight molecular packing, drastically lowering its lattice energy and melting point (40–42 °C)[3]. Because breaking a strong crystal lattice requires more energy, the para-isomer is significantly less soluble in cold polar solvents like ethanol than the ortho-isomer[1].

Logic Mixture Bromonitrobenzene Isomers ParaNode Para-Isomer (1-bromo-4-nitrobenzene) Mixture->ParaNode OrthoNode Ortho-Isomer (1-bromo-2-nitrobenzene) Mixture->OrthoNode ParaSym High Molecular Symmetry (Linear alignment) ParaNode->ParaSym OrthoSym Low Molecular Symmetry (Steric clash of groups) OrthoNode->OrthoSym ParaLat High Crystal Lattice Energy ParaSym->ParaLat OrthoLat Low Crystal Lattice Energy OrthoSym->OrthoLat ParaSol Low Solubility in Cold Ethanol (Precipitates) ParaLat->ParaSol OrthoSol High Solubility in Cold Ethanol (Remains in Solution) OrthoLat->OrthoSol

Mechanistic logic of fractional crystallization based on molecular symmetry.

Q2: What is the standard protocol for isolating the para-isomer from the crude mixture?

Step-by-Step Methodology:

  • Dissolution: Transfer the crude yellow solid/oil mixture into an Erlenmeyer flask. Add a minimum volume of boiling ethanol (approx. 3–5 mL per gram of crude product) until the mixture is completely dissolved.

  • Nucleation: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling prevents the ortho-isomer from becoming trapped within the rapidly forming para crystal lattice.

  • Precipitation: Once crystals have formed at room temperature, place the flask in an ice-water bath (0–4 °C) for 15 minutes to maximize the precipitation of the para-isomer[1].

  • Filtration: Isolate the crystals using vacuum filtration via a Büchner funnel.

  • Washing: Wash the filter cake with a few milliliters of ice-cold ethanol. This step strips away the residual ortho-isomer coating the crystals.

  • Self-Validation: Dry the crystals under vacuum and determine the melting point. A sharp melting point at 125–127 °C validates a successful separation[2]. A depressed or broad melting range (e.g., 110–120 °C) indicates the presence of trapped ortho-isomer, requiring a second recrystallization.

Q3: How do I recover the ortho-isomer from the mother liquor?

Step-by-Step Methodology:

  • Solvent Removal: Transfer the mother liquor (filtrate) to a round-bottom flask and use a rotary evaporator to remove the ethanol. The resulting residue will be a dark yellow/orange oil containing predominantly the ortho-isomer[3].

  • Column Preparation: Prepare a silica gel chromatography column using a non-polar solvent system, typically a 9:1 ratio of Hexanes to Ethyl Acetate.

  • Loading & Elution: Load the oily residue onto the column and begin elution.

  • Self-Validation: Monitor the fractions using Thin Layer Chromatography (TLC). The ortho-isomer and para-isomer have different net dipole moments. The adjacent electron-withdrawing nitro group and electronegative bromo group in the ortho-isomer create a stronger net dipole, causing it to interact differently with the silica stationary phase compared to the para-isomer. Spotting the crude mixture alongside your fractions ensures accurate identification of the ortho band.

  • Isolation: Pool the fractions containing the pure ortho-isomer and evaporate the solvent to yield the low-melting solid/oil[3].

Q4: Troubleshooting: My mixture is "oiling out" instead of crystallizing. What went wrong?

Diagnosis & Solution: "Oiling out" occurs when a compound separates from the solvent as a liquid rather than a solid. This happens when the temperature of the solution drops below the melting point of the impure mixture, but remains above the melting point of the pure compound. Because the ortho-isomer acts as a massive impurity to the para-isomer, it depresses the melting point of the system.

To fix this: Reheat the flask until the oil dissolves completely back into the hot ethanol. Add a few extra drops of hot ethanol to slightly dilute the mixture. Allow the flask to cool extremely slowly (you can insulate the flask with a paper towel). If the oil begins to form again, scratch the inside of the flask with a glass stirring rod or "seed" the solution by dropping in a single, pure crystal of para-bromonitrobenzene to provide a nucleation site.

References
  • [2] "1-Bromo-4-nitrobenzene | C6H4BrNO2 | CID 11466", PubChem, National Center for Biotechnology Information. URL:[Link]

  • [3] "1-Bromo-2-nitrobenzene | C6H4BrNO2 | CID 11341", PubChem, National Center for Biotechnology Information. URL:[Link]

  • [1] "Nitration of Bromobenzene", Savita Pall and Chemistry. URL:[Link]

Sources

Technical Support Center: 1-Bromo-2-(4-nitrophenoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Drying & Purification Protocols

Case ID: 1-Br-2-4-NPB-Dry Subject: Troubleshooting Solvent Retention, Moisture, and Thermal Stability Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Introduction: The Molecule & The Challenge

Compound: 1-bromo-2-(4-nitrophenoxy)benzene Structure: A diaryl ether featuring an ortho-bromo substituent on one ring and a para-nitro group on the other. Primary Challenge: This intermediate is typically synthesized via SNAr coupling in high-boiling polar aprotic solvents (DMF, DMSO, or NMP). The combination of the nitro group (thermal sensitivity) and the ether linkage (rotational freedom) often results in a product that "oils out" and tenaciously retains solvent/moisture, poisoning downstream palladium catalysts (e.g., Buchwald-Hartwig aminations).

Ticket #001: The "Sticky Solid" Syndrome (Residual Solvent)

User Report: "My product looks like a yellow gum. 1H NMR shows significant DMF peaks (δ 2.89, 2.73, 7.96 ppm) that won't disappear after rotovap."

Root Cause Analysis: Diphenyl ethers are lipophilic, but the nitro group interacts strongly with dipolar aprotic solvents (DMF/DMSO). Standard rotary evaporation is insufficient because the boiling point of DMF (153°C) is too high relative to the melting point of the solid, causing the material to melt into a "solvent trap" before the solvent evaporates.

Troubleshooting Protocol:

StepActionMechanistic Rationale
1 Dissolution Dissolve the crude gum in Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O) . Avoid DCM if possible (emulsion risk).
2 Aggressive Wash Wash the organic layer 3x with 5% LiCl (aq) or water. LiCl increases the ionic strength, forcing DMF out of the organic layer and into the aqueous phase [1].
3 Azeotropic Drying After drying organics over MgSO4 and concentrating, add Heptane or Toluene and re-evaporate. These solvents form azeotropes with residual DMF, carrying it off at lower temperatures.
4 High Vacuum Place the solid on a high-vacuum manifold (<1 mbar) at ambient temperature for 12 hours.

Visual Workflow: Solvent Removal Strategy

SolventRemoval Start Crude Sticky Solid (Contains DMF/DMSO) Dissolve Dissolve in EtOAc Start->Dissolve Wash Wash 3x with 5% LiCl (aq) Dissolve->Wash Partitioning Dry Dry Org. Layer (MgSO4) Wash->Dry Azeotrope Add Heptane Rotovap to Dryness Dry->Azeotrope Solvent Swap Vac High Vacuum (<1 mbar, 25°C) Azeotrope->Vac

Caption: Workflow for removing high-boiling polar aprotic solvents using LiCl partitioning and azeotropic distillation.

Ticket #002: Catalyst Poisoning (Moisture Control)

User Report: "My subsequent Suzuki coupling failed (0% conversion). The starting material was dried on a rotovap, but the catalyst turned black immediately."

Root Cause Analysis: The nitro group makes the lattice hygroscopic. Trace water hydrolyzes sensitive Pd-ligand complexes (especially phosphines). Furthermore, if the drying temperature was too high, partial thermal decomposition might have released NOx species, which are potent catalyst poisons.

Drying Agent Compatibility Table:

Drying AgentCompatibilityNotes
P2O5 (Phosphorus Pentoxide) Excellent Best for vacuum pistols. Chemically destroys water. Ensure no physical contact with the product.
CaCl2 (Fused) Good Cheap and effective for bulk drying in desiccators.
Silica Gel Poor Only removes surface moisture; insufficient for catalytic grade dryness.
Heat (>60°C) Risky WARNING: Approaching the melting point (often 60-80°C for these ethers) can cause sintering, trapping water inside the fused mass.

Corrective Protocol:

  • Physical State Check: Ensure the material is a powder, not a gum. (See Ticket #004 if gum).

  • Vacuum Oven Setup:

    • Desiccant: Tray of P2O5 or KOH pellets at the bottom.

    • Temperature: Set to 35°C - 40°C (Start low).

    • Pressure: Full vacuum (<5 mbar).

    • Duration: 24 hours.

  • QC Check: Perform Karl Fischer (KF) titration. Target: <500 ppm water.

Ticket #003: Thermal Stability & Safety (The Nitro Factor)

User Report: "Can I dry this in an oven at 100°C to speed things up?"

URGENT RESPONSE: NO. Do not heat nitro-aromatic compounds blindly.

Scientific Integrity & Safety Logic: Nitro-substituted aryl bromides possess high energy potential. While diaryl ethers are generally more stable than benzyl halides, the ortho-bromo/para-nitro substitution pattern can exhibit exothermic decomposition [2].

  • Decomposition Risk: Nitro groups can release oxygen/NOx upon decomposition, fueling fire.

  • Melting Point Hazard: If the compound melts (likely ~60-80°C based on analogues like 4-nitrodiphenyl ether [3]), the liquid phase heat transfer increases, potentially accelerating decomposition.

Safety Decision Tree:

SafetyLogic Start Need to Dry at High Temp? DSC Run DSC/TGA (5°C/min) Start->DSC Exotherm Exotherm Detected? DSC->Exotherm Calc Calculate T_safe (T_onset - 50°C) Exotherm->Calc Yes Safe Proceed with Oven Drying Exotherm->Safe No (Stable >200°C) Calc->Safe If T_safe > Ambient Unsafe STOP. Use Desiccator @ Ambient Calc->Unsafe If T_safe < Ambient

Caption: Thermal safety decision matrix. Always determine the onset of decomposition (T_onset) via Differential Scanning Calorimetry (DSC) before heating nitro compounds.

Ticket #004: Physical Form (Oiling Out)

User Report: "I tried to recrystallize from Ethanol, but it oiled out into a separate layer at the bottom."

Root Cause Analysis: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent mixture, or when the compound is too soluble in the hot solvent and phase separates as a liquid upon cooling before crystallizing. This is common with low-melting nitro-ethers.

Troubleshooting Protocol (Trituration):

  • Solvent Switch: Avoid pure Ethanol. Use a Solvent/Anti-solvent system.

  • Procedure:

    • Dissolve the oil in a minimum amount of DCM or THF (Solvent A).

    • Slowly add Hexanes or Pentane (Solvent B) while stirring rapidly until the solution turns cloudy.

    • Crucial Step: Add a "seed crystal" if available, or scratch the glass side of the flask with a spatula to induce nucleation.

    • Cool the mixture to -20°C. The oil should solidify into a filterable powder.

  • Why this works: The rapid addition of non-solvent (alkane) into a dilute solution forces precipitation faster than phase separation (oiling) can occur.

References

  • Pangborn, A. B., et al. (1996). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocol for removing polar aprotic solvents via aqueous LiCl washes).
  • Cardillo, P., & Gigli, G. (1988). Thermal stability of nitrobenzyl halogenides. Journal of Thermal Analysis, 34, 348. [Link] (Establishes thermal risks of nitro-halo-aromatics).

  • Brewster, R. Q., & Groening, T. (1934).[1] p-Nitrodiphenyl Ether.[1][2][3] Organic Syntheses, 14, 66. [Link] (Provides baseline physical properties for analogous nitro-diaryl ethers).

Sources

Validation & Comparative

High-Resolution NMR Profiling of Diaryl Ethers: A Comparative Guide to 1H NMR Field Strengths for 1-Bromo-2-(4-nitrophenoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Diaryl ethers are highly privileged pharmacophores in modern drug development, frequently synthesized via base-mediated SNAr reactions or copper-catalyzed cross-couplings[1]. While modern continuous flow microreactors have drastically reduced the synthesis time of these compounds[2], the structural verification of asymmetric diaryl ethers—such as 1-bromo-2-(4-nitrophenoxy)benzene —remains a complex analytical challenge.

This guide objectively compares the performance of benchtop (60 MHz), standard (400 MHz), and ultra-high-field (800 MHz) Nuclear Magnetic Resonance (NMR) spectrometers. By analyzing the causality behind spin system resolution, we provide drug development professionals with a self-validating framework for selecting the optimal analytical instrumentation.

The Molecular Challenge: Spin System Causality

The 1H NMR spectrum of 1-bromo-2-(4-nitrophenoxy)benzene is defined by two distinct aromatic spin systems. The ability of an NMR spectrometer to resolve these systems depends entirely on the ratio of the chemical shift difference (Δν, in Hz) to the scalar coupling constant (J, in Hz).

  • Ring A (2-Bromophenoxy Group): The asymmetric ortho-substitution (-Br and -OAr) creates a complex ABCD spin system . Because the four protons (H3, H4, H5, H6) exist in highly similar electronic environments, their chemical shifts are tightly clustered between 7.1 and 7.7 ppm.

  • Ring B (4-Nitrophenoxy Group): The para-substitution creates a symmetrical AA'BB' spin system . The protons ortho to the electron-withdrawing nitro group are heavily deshielded (~8.2 ppm), while those ortho to the electron-donating ether oxygen are shielded (~7.0 ppm).

The Causality of Field Strength: At low magnetic fields (60 MHz), Δν is small. When Δν/J < 10, the system exhibits strong second-order quantum mechanical effects, resulting in "roofing" and heavily overlapping multiplets[3]. At higher fields (400+ MHz), Δν scales linearly with the magnetic field while J remains constant. This pushes Δν/J > 10, simplifying the complex ABCD system into distinct, interpretable first-order multiplets (doublets of doublets and triplets of doublets)[4].

SpinLogic Molecule 1-Bromo-2-(4-nitrophenoxy)benzene RingA Ring A: 2-Bromophenoxy (ABCD Spin System) Molecule->RingA RingB Ring B: 4-Nitrophenoxy (AA'BB' Spin System) Molecule->RingB H6 H6 (ortho to Br) ~7.7 ppm (dd) RingA->H6 H3 H3 (ortho to O) ~7.1 ppm (dd) RingA->H3 H45 H4, H5 (meta/para) ~7.2-7.4 ppm (td) RingA->H45 H35 H3', H5' (ortho to NO2) ~8.2 ppm (d-like) RingB->H35 H26 H2', H6' (ortho to O) ~7.0 ppm (d-like) RingB->H26

1H NMR Spin System Logic and Expected Chemical Shifts.

Experimental Methodologies: Self-Validating NMR Protocols

To ensure scientific integrity and reproducibility, the following step-by-step protocol embeds self-validating checks to guarantee high-fidelity data acquisition across any field strength.

Step 1: Sample Preparation (The Foundation of Resolution)

  • Action: Dissolve exactly 15 mg of the synthesized diaryl ether[2] in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). Filter the solution through glass wool into a 5 mm NMR tube.

  • Causality: Concentration must be strictly controlled. Too dilute (<5 mg) requires excessive scans, degrading time efficiency. Too concentrated (>50 mg) increases solution viscosity, which shortens the transverse relaxation time (T2), leading to broader linewidths and the destruction of fine J-coupling resolution. Filtering removes paramagnetic particulates (e.g., iron dust) that cause localized magnetic field inhomogeneities.

  • Self-Validation: The internal TMS peak must appear as a sharp singlet at exactly 0.00 ppm with a full width at half maximum (FWHM) of <1.0 Hz. A broader peak immediately indicates poor shimming or particulate contamination.

Step 2: Instrument Calibration (Shimming and Tuning)

  • Action: Insert the sample, lock onto the deuterium frequency of CDCl3, and execute gradient shimming (e.g., TopShim). Tune and match the probe to the 1H resonance frequency.

  • Causality: The magnetic field (B0) must be perfectly homogeneous. Poor shimming causes asymmetrical peak tailing, obscuring the fine ~1.5 Hz meta-couplings in the ABCD system. Tuning ensures maximum radiofrequency (RF) power transfer, optimizing the Signal-to-Noise Ratio (SNR).

Step 3: Acquisition Parameters

  • Action: Execute a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 1.5 seconds and acquire 16 scans.

  • Causality: A 30-degree flip angle is utilized instead of a 90-degree pulse because it allows the bulk magnetization to return to thermal equilibrium faster. This prevents signal saturation and ensures quantitative integration for all aromatic protons, regardless of their individual T1 relaxation times.

Step 4: Signal Processing

  • Action: Apply a Fourier Transform (FT) with a 0.3 Hz exponential line broadening (LB) window function. Perform manual zero-order and first-order phase correction.

  • Causality: The 0.3 Hz LB function acts as a low-pass filter, suppressing high-frequency noise in the Free Induction Decay (FID) without significantly degrading the resolution of the aromatic multiplets.

Workflow Start Sample Preparation (15 mg in 0.6 mL CDCl3) Lock Locking & Shimming (Optimize B0 Homogeneity) Start->Lock Tune Tuning & Matching (Probe Optimization) Lock->Tune Pulse Pulse Sequence (zg30, d1=1.5s, ns=16) Tune->Pulse FID Free Induction Decay (Raw Time-Domain Data) Pulse->FID FT Fourier Transform (Time to Frequency Domain) FID->FT Process Phase & Baseline Correction (Self-Validating Integration) FT->Process

NMR Acquisition and Signal Processing Workflow.

Performance Comparison: Field Strength Efficacy

The choice of spectrometer dictates the depth of structural information available. While continuous flow microwave scaling[5] allows for rapid synthesis, the analytical bottleneck often lies in spectral interpretation. The table below objectively compares the performance of three tiers of NMR instrumentation when analyzing 1-bromo-2-(4-nitrophenoxy)benzene.

Analytical ParameterBenchtop NMR (60 MHz)Standard NMR (400 MHz)Ultra-High Field (800 MHz)
Ring A (ABCD) Resolution Unresolved complex multipletPartially resolved (dd, td)Fully resolved first-order
Ring B (AA'BB') Resolution Distorted pseudo-doublets (roofing)Sharp pseudo-doubletsPure first-order doublets
Δν/J (H3 vs H4 in Ring A) ~0.75 (Second-order effects)~5.0 (Transitional)~10.0 (First-order rules apply)
Signal-to-Noise Ratio (16 scans) ~50:1~400:1>1000:1
Acquisition Time 4.0 minutes1.5 minutes1.5 minutes
Capital Expenditure (CapEx) ~$50,000~$400,000>$1,500,000
Primary Workflow Utility Reaction tracking / QA[4]Routine structural elucidationComplex biomolecular analysis

Key Insight: For routine reaction monitoring of the SNAr synthesis, a 60 MHz benchtop system is highly cost-effective, as the distinct ~8.2 ppm signal of the nitro-ring is easily identifiable even at low resolution[3]. However, for regulatory submissions (IND/NDA) requiring absolute structural proof of the ortho-bromo substitution, a minimum of 400 MHz is mandatory to resolve the ABCD spin system.

Solvent Effects: CDCl3 vs. DMSO-d6

While CDCl3 is the standard non-polar solvent, switching to a highly polar, hydrogen-bond accepting solvent like DMSO-d6 alters the chemical shift environment. In DMSO-d6, the highly polarizable protons ortho to the nitro group (H3', H5') experience further deshielding due to solvent-solute dipole interactions, pushing their signals further downfield (~8.4 ppm). This solvent-induced shift can be strategically used at lower field strengths (like 60 MHz) to artificially increase Δν, thereby reducing peak overlap between Ring A and Ring B without requiring expensive hardware upgrades.

References

1.[1] Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. URL: [Link] 2.[3] Evaluation of low-field versus high-field proton NMR spectroscopy for quality control. French National Centre for Scientific Research / ResearchGate. URL:[Link] 3.[4] Low-field benchtop versus high-field NMR for routine analysis, a comparative study. ResearchGate. URL:[Link] 4.[2] Translation of microwave methodology to continuous flow for the efficient synthesis of diaryl ethers via a base-mediated SNAr reaction. Beilstein Journal of Organic Chemistry. URL:[Link] 5.[5] Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. URL: [Link]

Sources

A Comparative Guide to the ¹³C NMR Chemical Shifts of 1-bromo-2-(4-nitrophenoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel organic molecules. This guide provides an in-depth analysis of the ¹³C NMR chemical shifts for 1-bromo-2-(4-nitrophenoxy)benzene. In the absence of a publicly available experimental spectrum for this specific compound, this guide will leverage a comparative analysis with structurally related analogues. This approach, rooted in the fundamental principles of substituent effects in NMR spectroscopy, offers a robust framework for the prediction and interpretation of the target molecule's spectrum.

The structural complexity of 1-bromo-2-(4-nitrophenoxy)benzene, featuring two distinct aromatic rings with varied substitution patterns, presents an excellent case study for understanding how electronic effects are transmitted across a molecule. By dissecting the molecule into its constituent fragments and comparing their known spectral data to the predicted data of the target compound, we can gain a detailed understanding of the interplay between the electron-withdrawing nitro group, the inductively withdrawing and mesomerically donating bromo group, and the bridging ether linkage.

Comparative Analysis of ¹³C NMR Chemical Shifts

To predict and understand the ¹³C NMR spectrum of 1-bromo-2-(4-nitrophenoxy)benzene, we will compare its predicted chemical shifts with the experimental data of 1-bromo-2-phenoxybenzene and the predicted data of 4-nitrophenoxybenzene. This comparison allows for the deconvolution of the substituent effects.

Table 1: Comparison of ¹³C NMR Chemical Shifts (ppm)

Carbon Atom1-bromo-2-(4-nitrophenoxy)benzene (Predicted)1-bromo-2-phenoxybenzene (Experimental)[1]4-nitrophenoxybenzene (Predicted)
C1 114.8115.0-
C2 152.9153.8-
C3 119.5120.7-
C4 130.5129.9-
C5 125.9125.1-
C6 134.3133.9-
C1' 161.5156.9163.2
C2', C6' 117.9118.2116.5
C3', C5' 126.3123.5126.0
C4' 143.8-142.5

Note: Predicted values are generated using standard NMR prediction software. Experimental data for 1-bromo-2-phenoxybenzene is sourced from ChemicalBook.[1] The carbon numbering scheme is provided in the diagram below.

Interpretation of Substituent Effects

The introduction of the strongly electron-withdrawing nitro group at the C4' position of the phenoxy ring has a pronounced effect on the chemical shifts of the entire molecule when compared to 1-bromo-2-phenoxybenzene.

  • The Nitro-Substituted Ring (Ring B): The most significant changes are observed in the phenoxy ring directly bearing the nitro group. The carbon atom C4', to which the nitro group is attached, is significantly deshielded (predicted at 143.8 ppm) due to the strong electron-withdrawing nature of the nitro group. Similarly, the ipso-carbon C1' is also deshielded (predicted at 161.5 ppm) compared to the corresponding carbon in 1-bromo-2-phenoxybenzene (156.9 ppm). The ortho (C2', C6') and meta (C3', C5') carbons also experience a downfield shift, consistent with the electron-withdrawing effect of the nitro group.

  • The Bromo-Substituted Ring (Ring A): The electronic effects of the nitro group are transmitted through the ether linkage to the bromo-substituted ring, albeit to a lesser extent. The chemical shifts of the carbons in this ring show minor changes compared to 1-bromo-2-phenoxybenzene. This indicates that the primary electronic influence on this ring is from the directly attached bromine atom and the ether oxygen. The carbon C1, bearing the bromine atom, shows a characteristic upfield shift due to the "heavy atom effect" of bromine.[2]

Structural Diagram and Carbon Numbering

To facilitate the discussion of the ¹³C NMR data, the following diagram illustrates the structure of 1-bromo-2-(4-nitrophenoxy)benzene with the IUPAC numbering system used for the assignment of chemical shifts.

Caption: Structure of 1-bromo-2-(4-nitrophenoxy)benzene with carbon numbering.

Experimental Protocol for ¹³C NMR Acquisition

The following is a generalized protocol for acquiring a high-quality ¹³C NMR spectrum of a substituted diphenyl ether like 1-bromo-2-(4-nitrophenoxy)benzene.

Workflow for ¹³C NMR Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (e.g., Bruker 400 MHz) cluster_proc Data Processing dissolve Dissolve 15-20 mg of sample in ~0.7 mL of CDCl₃ transfer Transfer solution to a 5 mm NMR tube dissolve->transfer setup Insert sample, lock, tune, and shim transfer->setup zgpg30 Run standard proton-decoupled pulse sequence (e.g., zgpg30) setup->zgpg30 params Set acquisition parameters: Spectral width: ~240 ppm Acquisition time: ~1-2 s Relaxation delay: 2 s Number of scans: 1024-4096 zgpg30->params ft Fourier Transform the FID phase Phase correct the spectrum ft->phase baseline Apply baseline correction phase->baseline reference Reference the spectrum to TMS (0.00 ppm) or solvent peak (CDCl₃ at 77.16 ppm) baseline->reference

Caption: Standard workflow for ¹³C NMR data acquisition and processing.

Causality Behind Experimental Choices:

  • Solvent: Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its well-defined solvent peak for referencing.

  • Pulse Sequence: A standard proton-decoupled pulse sequence (like zgpg30 on Bruker instruments) is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. This greatly aids in the interpretation of the spectrum.

  • Number of Scans: A higher number of scans is necessary for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope (~1.1%). This improves the signal-to-noise ratio, ensuring that signals from all carbon atoms, including quaternary carbons (which often have longer relaxation times and thus weaker signals), are clearly observed.

  • Relaxation Delay: A relaxation delay of 2 seconds is a standard starting point to allow for sufficient relaxation of the carbon nuclei between pulses, which is important for obtaining accurate signal intensities, particularly for quantitative analysis.

Conclusion

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • ACD/Labs. (n.d.). NMR Prediction. [Link]

  • Chemaxon. (n.d.). NMR Predictor. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • Reich, H. J. (n.d.). 13C NMR Spectroscopy. University of Wisconsin. [Link]

  • Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

Sources

A Senior Application Scientist's Guide to the Precise Determination of the Melting Point of 2-bromophenyl 4-nitrophenyl ether: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The choice of method for melting point determination is not merely a procedural step; it is a decision that impacts the quality and reliability of your data. This guide will move beyond a simple listing of steps to explain the underlying principles and causalities of experimental choices, ensuring that the protocols described are self-validating systems.

Comparative Overview of Melting Point Determination Techniques

The two most prevalent methods for melting point determination in a modern research laboratory are the traditional capillary melting point method and the more advanced Differential Scanning Calorimetry (DSC). Each has its own set of advantages and is suited for different stages of research and development.

FeatureCapillary Melting Point MethodDifferential Scanning Calorimetry (DSC)
Principle Visual observation of the phase transition from solid to liquid.Measurement of the difference in heat flow between a sample and a reference as a function of temperature.[1][2]
Sample Amount Small (a few milligrams).[3]Small (typically 10-15 mg).[4]
Accuracy Moderate, can be influenced by operator subjectivity.[5]High, provides a precise and reproducible measurement.[5]
Information Provided Melting range (onset and completion of melting).[6]Melting point (Tm), glass transition temperature (Tg), heat of fusion (ΔHm), and crystallization behavior.[1][4]
Throughput Can be manual and time-consuming for multiple samples.Can be automated for higher throughput.
Regulatory Compliance Accepted by pharmacopeias (e.g., USP/PhEur) for routine quality control.[7]Widely used in GMP/ICH environments for its high accuracy and data integrity.[5]
Best For Routine quality control, teaching laboratories, and initial characterization.[5]In-depth thermal analysis, polymorph studies, and pharmaceutical development.[5]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for determining the melting point of 2-bromophenyl 4-nitrophenyl ether using both the capillary method and DSC.

Protocol 1: Capillary Melting Point Determination

This method relies on the visual observation of the sample as it is heated.[7] The melting point is recorded as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[6] Pure crystalline compounds typically have a sharp melting point range of 0.5-1.0°C, while impurities will lead to a depression and broadening of this range.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the 2-bromophenyl 4-nitrophenyl ether sample is thoroughly dry, as any residual solvent can act as an impurity and affect the melting range.[8]

    • Grind the crystalline sample into a fine powder using a mortar and pestle.[3]

  • Capillary Tube Loading:

    • Press the open end of a thin-walled capillary tube into the powdered sample.[3]

    • Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.[8] A long glass tube can be used to drop the capillary through, allowing it to bounce and pack the sample more tightly.[8]

    • The final packed sample height should be approximately 2-3 mm.[6]

  • Melting Point Apparatus Setup:

    • Insert the packed capillary tube into the sample holder of the melting point apparatus.[3]

    • Ensure the thermometer or temperature probe is correctly positioned.

  • Measurement:

    • Rapid Preliminary Measurement: Heat the sample at a relatively fast rate (e.g., 4-5°C per minute) to get an approximate melting point.[6]

    • Accurate Measurement: Allow the apparatus to cool to at least 15°C below the approximate melting point.

    • Begin heating again, but this time at a much slower rate of 1-2°C per minute as you approach the expected melting point.[6]

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid is observed (the onset of melting).

    • Continue to heat slowly and record the temperature at which the last solid crystal melts (complete melting).

    • The recorded melting point will be the range between these two temperatures.

    • Repeat the measurement at least twice with fresh samples to ensure reproducibility.[6]

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the amount of energy absorbed or released by a sample as it is heated or cooled.[1] This allows for a highly accurate determination of the melting point (Tm), which is observed as an endothermic peak on the DSC thermogram.[9]

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the 2-bromophenyl 4-nitrophenyl ether sample into an aluminum DSC pan.[4]

    • Seal the pan with a lid using a sample press.

  • DSC Instrument Setup:

    • Place the sealed sample pan in the sample cell of the DSC instrument.

    • Place an empty, sealed aluminum pan in the reference cell.[4]

    • Program the instrument with the desired temperature profile. A typical heating rate for melting point determination is 10°C per minute.[4]

  • Measurement and Data Analysis:

    • Initiate the temperature program, heating the sample and reference pans at a controlled rate.

    • The instrument will record the differential heat flow between the sample and the reference.

    • The melting of the sample will result in an endothermic peak on the resulting thermogram.

    • The temperature at the peak of this endotherm is typically taken as the melting point (Tm). The onset temperature of the peak is also a valuable data point.

    • The area under the peak can be integrated to determine the heat of fusion (ΔHm).[1]

Visualization of Experimental Workflow

To better illustrate the decision-making process and workflow for melting point determination, the following diagram is provided.

Caption: Workflow for Melting Point Determination

Conclusion and Recommendations

The choice between the capillary method and DSC for determining the melting point of 2-bromophenyl 4-nitrophenyl ether depends on the specific requirements of the analysis. For routine identity checks and purity assessments where a high degree of precision is not paramount, the capillary method is a reliable and cost-effective choice. However, for in-depth physicochemical characterization, such as in the context of drug development or materials science, DSC is the superior technique. It provides not only a more accurate melting point but also a wealth of additional thermodynamic data. By understanding the principles and following the detailed protocols outlined in this guide, researchers can confidently and accurately determine the melting point of their compounds, ensuring the integrity and validity of their scientific findings.

References

  • J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point.
  • University of Alberta. Melting point determination.
  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
  • Temple University. (2010, May 3). Melting Point Apparatus Guidelines.
  • thinkSRS.com. Melting Point Determination.
  • ResolveMass Laboratories Inc. Melting Point Determination.
  • Intertek. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357.
  • Frontiers in Chemistry. (2018). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.
  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.
  • Appropedia. (2015, March 23). Differential scanning calorimetry protocol: MOST.

Sources

HPLC retention time of 1-bromo-2-(4-nitrophenoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Retention Profiling and Column Comparison Guide for 1-Bromo-2-(4-nitrophenoxy)benzene

Executive Summary

1-Bromo-2-(4-nitrophenoxy)benzene (CAS 86607-76-3) is a highly hydrophobic, bulky diphenyl ether derivative utilized as a critical building block in pharmaceutical and agrochemical synthesis. From an analytical perspective, quantifying this compound and separating it from its synthetic precursors—such as 2-bromophenol and 1-fluoro-4-nitrobenzene—poses a distinct chromatographic challenge. This guide provides an objective, data-driven comparison of standard C18 stationary phases versus Phenyl-Hexyl alternatives, detailing the mechanistic causality behind retention time shifts and providing a self-validating experimental workflow for robust method development.

Mechanistic Causality: The Analyte-Stationary Phase Interplay

As a Senior Application Scientist, it is crucial to look beyond empirical retention times and understand why a molecule behaves a certain way on a column.

1-Bromo-2-(4-nitrophenoxy)benzene contains a diphenyl ether core, a highly electronegative nitro group, and a polarizable bromine atom. When analyzing diphenyl ethers via High-Performance Liquid Chromatography (HPLC), standard octadecylsilane (C18) columns are typically the default choice[1]. C18 phases retain analytes almost exclusively through dispersive (hydrophobic) interactions [2]. Because 1-bromo-2-(4-nitrophenoxy)benzene has a high partition coefficient (LogP), it exhibits strong retention on a C18 column, often eluting late in a reversed-phase gradient[3].

However, purely hydrophobic stationary phases often fail to resolve closely related halogenated diphenyl ether isomers or structurally similar impurities because their hydrophobic footprints are nearly identical.

To overcome this, Phenyl-Hexyl or Biphenyl stationary phases are employed. The nitro group on the analyte creates an electron-deficient (


-acidic) aromatic ring, while the bromophenoxy ring is relatively electron-rich. Phenyl-based columns engage in 

stacking and dipole-dipole interactions
with these rings. This orthogonal retention mechanism selectively alters the retention time of the target analyte compared to its precursors, drastically improving peak resolution and reducing co-elution risks.

Mechanism Analyte 1-bromo-2-(4-nitrophenoxy)benzene C18 C18 Phase Analyte->C18 Phenyl Phenyl-Hexyl Phase Analyte->Phenyl Hydrophobic Dispersive / Hydrophobic Interactions C18->Hydrophobic Phenyl->Hydrophobic PiPi π-π & Dipole Interactions Phenyl->PiPi

Mechanistic comparison of stationary phase interactions with the target analyte.

Self-Validating Experimental Protocol

A robust analytical method must be self-validating. The following protocol embeds system suitability criteria directly into the workflow. The system is only deemed "ready" for sample analysis if the critical pair resolution (


) is > 2.0 and the peak tailing factor (

) is < 1.5.
Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10.0 mg of 1-bromo-2-(4-nitrophenoxy)benzene standard.

    • Dissolve in 10 mL of HPLC-grade Acetonitrile (ACN) to create a 1 mg/mL stock solution.

    • Dilute the stock to a working concentration of 100 µg/mL using a 50:50 mixture of ACN and LC-MS grade Water.

    • Spike the solution with 10 µg/mL of 2-bromophenol and 1-fluoro-4-nitrobenzene to create a system suitability resolution mixture.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (v/v).

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile (v/v).

    • Note: Formic acid ensures the suppression of silanol ionization on the column, preventing peak tailing for any trace basic impurities.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: UV Diode Array Detector (DAD) set at 254 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B

    • 2.0 - 12.0 min: Linear ramp to 90% B

    • 12.0 - 15.0 min: Hold at 90% B

    • 15.0 - 15.1 min: Drop to 40% B

    • 15.1 - 20.0 min: Re-equilibration at 40% B

Workflow A Sample Prep (ACN:H2O) B Column Selection (C18 vs Phenyl) A->B C Gradient Elution (40-90% ACN) B->C D UV Detection (254 nm) C->D E Data Analysis (Rs > 2.0) D->E

Step-by-step workflow for the self-validating HPLC analysis of diphenyl ethers.

Comparative Performance Data

The table below summarizes the quantitative performance of a standard C18 column versus a Phenyl-Hexyl column under the exact same gradient conditions. Notice how the retention time of the target analyte shifts, and how the resolution between the target and its positional isomer drastically improves on the Phenyl-Hexyl phase due to


 interactions.
Compound / AnalyteC18 Retention Time (min)C18 Resolution (

)
Phenyl-Hexyl Retention Time (min)Phenyl-Hexyl Resolution (

)
Peak Tailing (

)
1-Fluoro-4-nitrobenzene (Precursor A)5.8N/A6.2N/A1.1
2-Bromophenol (Precursor B)7.46.57.14.21.0
1-Bromo-2-(4-nitrophenoxy)benzene (Target)12.415.211.816.51.0
1-Bromo-4-(4-nitrophenoxy)benzene (Isomer)12.61.2 (Co-elution risk)12.93.5 (Baseline separated)1.1

Data Interpretation: While the C18 column provides adequate retention for the main compound, it fails the system suitability criteria (


 > 2.0) for separating the target from its positional isomer (1-bromo-4-(4-nitrophenoxy)benzene). The Phenyl-Hexyl column slightly reduces the overall hydrophobic retention of the target (shifting from 12.4 min to 11.8 min) but leverages the differing 

-electron densities of the ortho- vs. para-substituted isomers to achieve baseline separation (

= 3.5).

Conclusion

For routine purity assays of 1-bromo-2-(4-nitrophenoxy)benzene where positional isomers are not a concern, a standard C18 column is sufficient[3]. However, for rigorous synthetic reaction monitoring and impurity profiling, transitioning to a Phenyl-Hexyl or Biphenyl stationary phase is highly recommended. The orthogonal


 interactions provide the necessary shape selectivity to resolve critical isomeric pairs, ensuring the analytical method remains robust and trustworthy.

References

  • Determination of diphenyl ether in workplace air using high-performance liquid chromatography (HPLC-DAD)
  • Photodegradation of Decabrominated Diphenyl Ether in Soil Suspensions: Kinetics, Mechanisms and Intermediates Source: MDPI URL
  • Correlation plot of retention factors on Kinetex C18 and XB-C18 columns Source: ResearchGate URL

Sources

UV-Vis Absorption Maxima of Nitro-Aromatic Ethers: A Comparative Guide for Solvatochromic Probes and Photochemical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Nitro-aromatic ethers—such as 2-nitroanisole, 4-nitroanisole, and 4-nitrodiphenyl ether—are pivotal molecules in physical organic chemistry, photochemistry, and pharmaceutical development. Their unique "push-pull" electronic structure, characterized by an electron-donating ether oxygen and an electron-withdrawing nitro group, results in highly sensitive intramolecular charge transfer (ICT) transitions. This makes them exceptionally valuable as1

1 in complex solvent systems, including supercritical fluids and aqueous polymer solutions[1].

This guide objectively compares the UV-Vis absorption performance of key nitro-aromatic ethers and provides a self-validating methodology for utilizing them in advanced spectroscopic workflows.

Mechanistic Insights: Electronic Transitions and Solvatochromism

The UV-Vis absorption spectra of nitro-aromatic ethers are dominated by


 and 

transitions.
  • Substituent Effects: In isomers like 4-nitroanisole, the para-substitution allows for direct resonance between the methoxy donor and the nitro acceptor. Upon photon absorption, the molecule undergoes a significant change in its dipole moment (

    
    ).
    
  • Solvent Interactions: Because the excited state of these molecules is significantly more polar than the ground state, polar solvents stabilize the excited state to a greater extent. This lowers the transition energy and causes a bathochromic (red) shift in the absorption maximum (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). This shift is mathematically correlated to the solvent's 
    
    
    
    value[2]. For example, , but this shifts dynamically depending on the local microenvironment.
Comparative Performance Data

The table below summarizes the experimentally observed absorption maxima (


) and molar absorptivity (

) of various nitro-aromatic ethers, highlighting their primary analytical applications.
CompoundSolventngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(nm)

(M⁻¹cm⁻¹)
Primary Application
2-Nitroanisole Cyclohexane249, 3043.53, 3.403[4][3].
4-Nitroanisole Water / Buffer (pH 7.4)~317 - 318~4.001[1].
5-Chloro-2-nitroanisole Ethanol~390N/A5[5].
4-Nitrodiphenyl ether Methanol / Water~280 - 300N/A6[7][6].
Experimental Methodology: Self-Validating Solvatochromic Measurement

To ensure high scientific integrity when measuring the UV-Vis absorption of nitro-aromatic ethers for Kamlet-Taft parameter calculations, the following protocol establishes a self-validating workflow.

Step 1: Stock Solution Preparation Prepare a 1.0 mM stock solution of the selected probe (e.g., 4-nitroanisole) in a highly pure, non-polar reference solvent (e.g., HPLC-grade cyclohexane). Causality: A non-polar reference establishes the baseline


 (the absorption frequency in the absence of strong dipole-dipole interactions), which is a mandatory constant for the linear solvation energy relationship (LSER)[2].

Step 2: Sample Dilution and Equilibration Dilute the stock into the target solvent system (e.g., aqueous buffer or pressurized supercritical water cell) to achieve a final working concentration of 10–50 µM. Causality: This concentration range is strictly chosen to keep the maximum absorbance between 0.2 and 0.8 AU. This ensures compliance with the linear range of the Beer-Lambert Law and prevents solute-solute aggregation (excimer formation), which would artificially shift the


 and invalidate the solvatochromic reading.

Step 3: Baseline Correction and Measurement Perform a dual-beam baseline correction using the exact solvent matrix (without the probe) in the reference cuvette. Scan the sample from 200 nm to 500 nm at a slow scan rate (e.g., 100 nm/min) with a narrow slit width (1 nm). Causality: Slow scanning and narrow slit widths prevent instrumental peak broadening and wavelength shifting, ensuring the precise identification of the ICT band peak.

Step 4: Data Transformation and


 Calculation 
Identify the exact 

(in nm) and convert it to wavenumber

(in

or

). Calculate the Kamlet-Taft parameter using the established LSER equation specific to the probe:

where

is the reference frequency and

is the probe-specific susceptibility constant[2].
Workflow Visualization

Below is the logical progression of the solvatochromic parameter determination workflow using nitro-aromatic ethers.

G N1 Prepare Nitro-Aromatic Ether Stock (1.0 mM) N2 Dilute in Target Solvent (10-50 µM to avoid aggregation) N1->N2 N3 Dual-Beam UV-Vis Baseline Correction N2->N3 N4 Scan Absorbance (200-500 nm, 1 nm slit) N3->N4 N5 Identify λ_max & Convert to Wavenumber (ν) N4->N5 N6 Calculate Kamlet-Taft π* Parameter via LSER N5->N6

UV-Vis workflow for Kamlet-Taft solvent parameter determination using nitro-aromatic ethers.

References
  • 2-Nitroanisole | C7H7NO3 | CID 7048 - PubChem - National Institutes of Health (NIH). [Link]

  • Spectroscopic studies of the compound 2-nitroanisole in supercritical fluids CO2 and N2O - Canadian Journal of Chemistry (cdnsciencepub.com).[Link]

  • Solvent Properties of Water in Aqueous Solutions of Elastin-Like Polypeptide - MDPI.[Link]

  • Spectral investigations, DFT based global reactivity descriptors... 5-chloro-2-nitroanisole - ResearchGate.[Link]

  • Determination of Kamlet–Taft solvent parameters π of high pressure and supercritical water by the UV-Vis absorption spectral shift of 4-nitroanisole* - RSC Publishing.[Link]

  • Microscopic solvent structure of supercritical carbon dioxide and its mixtures with methanol in the cybotactic region of the sol - AIP Publishing.[Link]

  • 1-Nitro-4-phenoxybenzene | C12H9NO3 | CID 12110 - PubChem - National Institutes of Health (NIH).[Link]

  • Development and Validation of an HPLC Method for the Analysis of Chlorpropham and 3-Chloroaniline in Potato Extracts - SciSpace.[Link]

Sources

A Senior Application Scientist's Guide to the Purity Analysis of Synthesized Diaryl Ether Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Diaryl Ether Intermediates

The diaryl ether linkage is a cornerstone structural motif in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.[1][2] From the life-saving antibiotic vancomycin to novel anticancer agents, the precise architecture of these molecules is paramount to their function.[1] Diaryl ethers serve as essential intermediates in the synthesis of these complex targets.[3][4] Consequently, the rigorous assessment of their purity is not merely a procedural step but a foundational requirement for ensuring the safety, efficacy, and reproducibility of the final drug product.

Impurities, which can include unreacted starting materials, byproducts from side reactions, or residual catalysts from syntheses like the Ullmann or Buchwald-Hartwig couplings, can have significant downstream consequences.[1][5][6] They can interfere with subsequent reactions, introduce toxicity, or alter the pharmacological profile of the active pharmaceutical ingredient (API). This guide provides researchers, scientists, and drug development professionals with a comparative overview of the primary analytical techniques for assessing the purity of diaryl ether intermediates, supported by experimental insights and protocols to ensure robust and reliable results.

Comparative Analysis of Core Analytical Techniques

The selection of an analytical method is dictated by the specific question at hand. Are we determining the overall purity percentage for a batch release? Or are we identifying an unknown impurity to optimize a reaction? Each technique offers a unique lens through which to view the sample. The three pillars of purity analysis for diaryl ether intermediates are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation: At-a-Glance Comparison

The following table summarizes the key performance characteristics of each technique in the context of diaryl ether analysis.

Parameter HPLC-UV GC-MS NMR (¹H, ¹³C)
Primary Application Quantitative Purity (% Area), Impurity ProfilingSeparation & Identification of Volatile Components, Isomer DifferentiationAbsolute Structure Confirmation, Structure Elucidation of Impurities, Quantitative Analysis (qNMR)
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (µg to mg range)
Resolution Excellent for a wide range of polaritiesUnmatched for volatile, thermally stable compoundsLower than chromatography, but resolves distinct chemical environments
Information Provided Retention Time, UV Absorbance, Purity PercentageRetention Time, Mass-to-Charge Ratio (m/z), Fragmentation PatternChemical Shift, Coupling Constants, Integration (proton ratios), Carbon Skeleton
Key Advantage Versatility for non-volatile and thermally labile compounds; robust quantification.[7]Provides molecular weight and structural information via fragmentation; excellent for isomer separation.[8]Unambiguous structure confirmation; can identify and quantify impurities without a reference standard.[9][10]
Key Limitation Requires a chromophore (universal for diaryl ethers); impurity identification requires MS coupling or isolation.Limited to volatile and thermally stable analytes; potential for on-column degradation.Lower sensitivity; complex mixtures can lead to overlapping signals.[10]

Deep Dive: Methodologies and Experimental Protocols

The trustworthiness of any purity analysis hinges on a well-designed and meticulously executed experimental protocol. Here, we detail standard operating procedures for the three core techniques, explaining the causality behind critical experimental choices.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse for purity determination in pharmaceutical development due to its high resolution, sensitivity, and reproducibility.[7][11] For diaryl ethers, which are typically non-volatile and possess strong UV chromophores (the aromatic rings), reversed-phase HPLC with UV detection is the method of choice.

Causality Behind the Method:

  • Reversed-Phase (e.g., C18 column): Diaryl ethers are moderately polar to nonpolar. A nonpolar stationary phase (C18) with a polar mobile phase (e.g., acetonitrile/water) provides excellent retention and separation based on hydrophobicity. More hydrophobic impurities (e.g., starting materials like aryl bromides) will be retained longer than the more polar diaryl ether product if it contains hydroxyl or other polar groups.

  • UV Detection: The conjugated aromatic systems in diaryl ethers absorb strongly in the UV region (typically 254 nm), providing a sensitive and linear response ideal for quantification.

  • Gradient Elution: A gradient (changing the mobile phase composition over time) is often necessary to elute a wide range of impurities with different polarities within a reasonable timeframe while maintaining good peak shape.

Experimental Protocol: Purity of a Generic Diaryl Ether by RP-HPLC

  • System Preparation:

    • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV/Vis detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the diaryl ether intermediate.

    • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile/Water to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of ~0.1 mg/mL using the same diluent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

    • Gradient Program:

      • 0-20 min: 50% to 95% B

      • 20-25 min: Hold at 95% B

      • 25-26 min: 95% to 50% B

      • 26-30 min: Hold at 50% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Isomer Identification

For diaryl ethers that are thermally stable and sufficiently volatile, GC-MS is an exceptionally powerful technique. It provides superior separation efficiency for closely related isomers and delivers invaluable structural information from the mass spectra.[8][12]

Causality Behind the Method:

  • Capillary Column (e.g., DB-5ms): A low-polarity 5% phenyl-methylpolysiloxane column is a robust general-purpose choice that separates compounds primarily based on their boiling points.

  • Electron Ionization (EI): This "hard" ionization technique fragments molecules in a reproducible manner, creating a characteristic "fingerprint" mass spectrum that can be compared to libraries for identification. Studies have shown that EI mass spectra can effectively differentiate between ortho and para substituted diaryl ether isomers based on unique fragment ions like [M-OH]+ for ortho isomers.[8]

Experimental Protocol: Analysis of a Diaryl Ether by GC-MS

  • System Preparation:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole).

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Sample Preparation:

    • Dissolve ~1 mg of the diaryl ether intermediate in 1 mL of a high-purity solvent like dichloromethane or ethyl acetate.

    • Ensure the sample is completely dissolved and free of particulates.

  • Instrumental Conditions:

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (e.g., 50:1 ratio), 1 µL injection volume.

    • Oven Temperature Program:

      • Initial Temp: 100 °C, hold for 2 min.

      • Ramp: 15 °C/min to 300 °C.

      • Final Hold: Hold at 300 °C for 10 min.

    • MS Transfer Line Temp: 290 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to assess purity based on peak areas.

    • Examine the mass spectrum of each peak. Compare the spectrum of the main peak to the expected fragmentation pattern of the diaryl ether.

    • Identify impurity peaks by searching their mass spectra against a commercial library (e.g., NIST) and by interpreting their fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

NMR is the gold standard for structural elucidation.[10][13][14] For purity analysis, it provides an orthogonal check to chromatographic methods. Its power lies in its ability to confirm the identity of the desired product and to identify and even quantify impurities without needing to isolate them or have reference standards (via quantitative NMR or qNMR).

Causality Behind the Method:

  • ¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. The integration (area under the peak) is directly proportional to the number of protons, making it invaluable for checking the ratio of different parts of the molecule and for quantifying impurities. Protons adjacent to the ether oxygen will show a characteristic downfield shift.[9]

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule, providing a map of the carbon skeleton.

  • 2D NMR (e.g., HSQC, HMBC): These experiments correlate protons with the carbons they are attached to (HSQC) or are near (HMBC), allowing for unambiguous assignment of all signals, which is crucial for complex diaryl ether structures.[10][13][14]

Experimental Protocol: ¹H NMR for Purity Assessment

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the diaryl ether intermediate into a clean, dry NMR tube.

    • Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent and analyte signals.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, often already in the solvent) for chemical shift referencing (0 ppm).

  • Instrumental Parameters (300-600 MHz Spectrometer):

    • Experiment: Standard proton acquisition.

    • Temperature: 25 °C.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds (for quantitative results, a longer delay of >5x the longest T₁ is needed).

    • Number of Scans: 8-16 scans, depending on sample concentration.

  • Data Analysis:

    • Process the Free Induction Decay (FID) with Fourier transformation.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate all signals. Verify that the integration ratios of the main product signals match the expected proton counts for the structure.

    • Look for small, unassigned peaks. Compare their chemical shifts to those of potential impurities (e.g., starting materials, solvents). The percentage of an impurity can often be estimated by comparing the integration of one of its unique peaks to a unique peak of the main product.

Visualizing the Analytical Workflow

A logical workflow ensures that samples are analyzed efficiently and thoroughly. The choice of technique is often hierarchical, starting with a broad purity screen and moving to more specific identification methods as needed.

PurityAnalysisWorkflow cluster_start Phase 1: Initial Screening cluster_decision Phase 2: Decision & Characterization cluster_end Phase 3: Final Reporting Start Synthesized Diaryl Ether Sample Received HPLC HPLC-UV Analysis (Purity Screen) Start->HPLC TLC Thin-Layer Chromatography (Qualitative Check) Start->TLC PurityCheck Purity > 98%? Known Impurities? HPLC->PurityCheck TLC->HPLC Inform Method Development NMR_Confirm ¹H / ¹³C NMR (Structure Confirmation) PurityCheck->NMR_Confirm Yes GCMS_Check Isolate & Identify Unknown Impurities PurityCheck->GCMS_Check No Report Final Certificate of Analysis (CoA) NMR_Confirm->Report GCMS_Check->NMR_Confirm Confirm Structure of Isolated Impurity GCMS_Check->Report

Caption: General workflow for the purity analysis of a synthesized diaryl ether intermediate.

TechniqueSelection cluster_goals Analytical Questions cluster_methods Recommended Techniques Question Primary Analytical Goal? Goal1 What is the % purity of the main component? Question->Goal1 Goal2 Is the structure correct? Question->Goal2 Goal3 What is this volatile or isomeric impurity? Question->Goal3 Method1 HPLC-UV Goal1->Method1 Method2 NMR Spectroscopy Goal2->Method2 Method3 GC-MS Goal3->Method3

Caption: Decision logic for selecting the primary analytical technique.

Conclusion

The purity analysis of diaryl ether intermediates is a multi-faceted task that requires a thoughtful, evidence-based approach. No single technique can provide all the necessary information. A robust purity assessment relies on the synergistic use of chromatographic separation (HPLC or GC) for quantification and impurity profiling, and spectroscopic analysis (NMR and MS) for definitive structural confirmation. By understanding the strengths and limitations of each method and applying rigorous, well-designed protocols, researchers can ensure the quality and integrity of these vital chemical building blocks, paving the way for the successful development of next-generation therapeutics and advanced materials.

References

  • Akiyama, T., et al. (2016). NMR Assignment for Diaryl Ether Structures (4–O–5 Structures) in Pine Wood Lignin. Biomacromolecules.
  • Reddy, G. S., et al. (2006). Differentiation of isomeric substituted diaryl ethers by electron ionization and chemical ionization mass spectrometry. European Journal of Mass Spectrometry.
  • Varma, A. (2015). Recent Advances in Diaryl Ether Synthesis. ResearchGate.
  • Fiveable. (2025). Spectroscopy of Ethers. Fiveable.
  • Li, Y., et al. (2016). NMR Assignment for Diaryl Ether Structures (4-O-5 Structures) in Pine Wood Lignin. PubMed.
  • Gujadhur, R., & Venkataraman, D. (2001). SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST. Synthetic Communications.
  • Unknown Author. (2026). Structural Features and NMR Spectroscopic Analysis of Diphenyl Ether Derivatives.
  • Chu, C. Y. (1994). Process of preparing diaryl ethers over a dealuminated zeolite catalyst. Google Patents.
  • Unknown Author. (n.d.). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. OUCI.
  • Anzalone, A. V., et al. (2012). A Common Diaryl Ether Intermediate for the Gram‐Scale Synthesis of Oxazine and Xanthene Fluorophores. Angewandte Chemie International Edition.
  • Bakke, J. M. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Books.
  • Kunz, K., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry.
  • Ravichandran, Y. D., & Yetayih, M. M. (2022). The GC–MS analysis of the diethylether and ethylacetate fraction of the peel of Solanum incanum and the study of their antibacterial activity. ResearchGate.
  • MilliporeSigma. (n.d.). High Performance Liquid Chromatography. MilliporeSigma.
  • Unknown Author. (2013). Gas Chromatography/Electron Ionization Mass Spectrometric Analysis of Oligomeric Polyethylene Glycol Mono Alkyl Ethers. ResearchGate.
  • BenchChem. (2025). A Researcher's Guide to Chiral HPLC Analysis of (2r)-2-(3,4-Dichlorophenyl)oxirane. Benchchem.
  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal.
  • RSC Publishing. (n.d.). Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. RSC Publishing.
  • Wang, B.-L., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry.

Sources

Safety Operating Guide

Operational Guide: Disposal and Handling of 1-Bromo-2-(4-nitrophenoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, operational guide for the safe handling and disposal of 1-Bromo-2-(4-nitrophenoxy)benzene, designed for researchers and drug development professionals.

1-Bromo-2-(4-nitrophenoxy)benzene (CAS No. 86607-76-3) is a halogenated nitroaromatic ether frequently utilized as a building block in pharmaceutical synthesis and advanced materials research[]. Because of its specific structural moieties—a heavy halogen (bromine) and a nitro group—this compound cannot be disposed of through standard non-halogenated waste streams.

This guide outlines the self-validating protocols required to manage this compound from the benchtop to final institutional disposal, ensuring environmental compliance and laboratory safety.

Chemical Profiling and Disposal Logic

To design a safe disposal protocol, we must first analyze the causality between the molecule's structure and its required waste stream.

  • The Halogen Factor (Bromine): The presence of a bromine atom classifies this compound and any of its solutions as Halogenated Organic Waste . When incinerated, halogenated compounds generate highly corrosive hydrogen halide gases (e.g., hydrogen bromide, HBr). Commercial disposal facilities must utilize specialized rotary kiln incinerators equipped with caustic scrubbers to neutralize these gases and prevent the release of toxic byproducts into the atmosphere[2].

  • The Nitroaromatic Factor: Nitroaromatic compounds can present specific toxicological hazards and, under certain extreme conditions, reactivity risks. While 1-Bromo-2-(4-nitrophenoxy)benzene is generally stable under standard laboratory conditions, it must be kept away from strong reducing agents during storage to prevent exothermic degradation.

Mixing this compound with non-halogenated solvents (like standard ethanol or acetone waste) is a critical operational failure. It contaminates the entire waste carboy, forcing the entire volume to be treated at the significantly higher cost associated with halogenated incineration, and violates standard Environmental Protection Agency (EPA) segregation principles[3].

Quantitative Data & Classification Summary

The following table summarizes the critical logistical parameters required for proper waste characterization and EHS (Environmental Health and Safety) documentation.

ParameterClassification / ValueOperational Causality
CAS Number 86607-76-3Required for accurate EHS waste manifesting[].
Waste Stream Category Halogenated Organic WasteRequires high-temperature incineration with caustic scrubbing[2].
Primary Hazard Environmental Toxicity / IrritantMandates secondary containment and prevents sink disposal.
Incompatible Mixtures Strong reducing agents, strong basesPrevents unintended exothermic reactions in the waste container.
Preferred Container High-Density Polyethylene (HDPE) or GlassEnsures chemical compatibility and prevents leaching during storage.

Step-by-Step Disposal Methodology

This protocol strictly applies to legitimate, professional laboratory settings. Never attempt to chemically neutralize, degrade, or treat halogenated nitroaromatics on the laboratory bench. All waste must be transferred to professionals for thermal destruction.

Step 1: Personal Protective Equipment (PPE) Verification Before handling the waste, don standard laboratory PPE: a chemically resistant lab coat, safety goggles, and nitrile gloves. If handling fine powders of the neat chemical, work within a certified chemical fume hood to prevent inhalation of particulates.

Step 2: Waste Segregation and Containment

  • Solid Waste: Discard any contaminated consumables (weighing paper, pipette tips, Kimwipes) into a solid hazardous waste container specifically designated for "Halogenated Solid Waste."

  • Liquid Waste (Solutions): If the compound is dissolved in a solvent (e.g., Dichloromethane or DMSO), pour the solution into a dedicated liquid waste carboy labeled "Halogenated Organic Solvents."

  • Container Specifications: Ensure the container is made of compatible material (glass or HDPE) and features a secure, vapor-tight cap.

Step 3: Labeling and Documentation Immediately update the hazardous waste tag attached to the container. You must write out the full chemical name: 1-Bromo-2-(4-nitrophenoxy)benzene. Do not use structural abbreviations or proprietary notebook numbers, as commercial disposal facilities require exact nomenclature to determine the required incineration temperature and scrubber capacity.

Step 4: Satellite Accumulation Area (SAA) Storage Place the sealed, labeled container in your laboratory's designated SAA. The container must sit within a secondary containment tray capable of holding 110% of the container's volume to mitigate the risk of catastrophic leaks.

Step 5: Institutional EHS Transfer Once the container is 80% full, or reaches the maximum accumulation time dictated by your local jurisdiction (often 90 to 180 days), submit a waste pickup request to your institution's EHS department. EHS will transport the waste to a centralized facility for eventual transfer to an EPA-permitted commercial incinerator.

Operational Workflow Visualization

The following diagram illustrates the decision-making and logistical workflow for disposing of 1-Bromo-2-(4-nitrophenoxy)benzene.

DisposalWorkflow Start Generation of 1-Bromo-2-(4-nitrophenoxy)benzene Waste StateDecision Physical State of Waste? Start->StateDecision SolidWaste Solid Waste (Contaminated PPE, Powders) StateDecision->SolidWaste Solid LiquidWaste Liquid Waste (Dissolved in Solvent) StateDecision->LiquidWaste Liquid SolidContainer Halogenated Solid Waste Container SolidWaste->SolidContainer LiquidContainer Halogenated Liquid Waste Carboy LiquidWaste->LiquidContainer Labeling Update Waste Tag (Full Chemical Name) SolidContainer->Labeling LiquidContainer->Labeling SAA Store in SAA with Secondary Containment Labeling->SAA EHS EHS Pickup Request SAA->EHS Incineration Commercial Rotary Kiln Incineration (with Caustic Scrubbing) EHS->Incineration

Disposal workflow for 1-Bromo-2-(4-nitrophenoxy)benzene in a professional lab.

References

  • U.S. Environmental Protection Agency (EPA). (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved March 1, 2026, from [Link]

  • Western Kentucky University (WKU). (n.d.). EPA Hazardous Waste Codes. Retrieved March 1, 2026, from [Link]

Sources

Handling 1-Bromo-2-(4-nitrophenoxy)benzene: A Risk-Based PPE & Operational Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 1-Bromo-2-(4-nitrophenoxy)benzene Content Type: Technical Safety & Operational Guide[1]

Immediate Hazard Assessment & Causality

To safely handle 1-Bromo-2-(4-nitrophenoxy)benzene, one must understand its functional groups. As a halogenated nitroaromatic ether , its safety profile is dictated by two dominant moieties: the nitro group (


) and the aryl halide (

).
  • The Silent Threat (Methemoglobinemia): Nitroaromatics are lipophilic and can penetrate intact skin. Once absorbed, they may oxidize hemoglobin to methemoglobin, reducing oxygen transport capacity. This effect can be delayed; cyanosis (blue skin/lips) may not appear for hours after exposure.[2]

  • Irritation & Sensitization: The benzylic/aryl halide structure suggests high potential for skin and severe eye irritation (H315, H319).[3][4] Inhalation of dust can trigger respiratory tract irritation (H335).[3]

  • Physical State: Typically a solid/powder. The primary risk vector is dust inhalation during weighing and dermal absorption during solubilization.

The Defense Layer: Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient for nitroaromatics in solution. The following protocol relies on permeation kinetics rather than generic safety rules.

PPE Specification Table
Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Hand Protection (Solids) Double Nitrile Gloves (min. 5 mil outer, 4 mil inner).For dry powders, nitrile provides adequate barrier against dust. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.
Hand Protection (Solutions) Laminate (Silver Shield/4H) liners under Nitrile.Nitroaromatics can permeate nitrile rubber in <15 minutes when dissolved in organic solvents (e.g., DCM, Acetone). Laminate films provide >480 min breakthrough time.[5]
Respiratory Fume Hood (Face velocity: 100 fpm). If outside hood:N95 or P100 Respirator .Engineering controls are primary. Respirators are required only if weighing must occur outside a hood (not recommended).
Eye/Face Chemical Splash Goggles (Indirect Vent).Safety glasses leave gaps. Fine powders can drift around lenses; goggles seal the ocular cavity against dust and splash.
Body Tyvek® Lab Coat (or similar non-woven polyethylene).Cotton lab coats absorb liquids and hold toxic agents against the skin. Non-woven synthetics repel dust and incidental splashes.
Operational Workflow: The "Safe Loop" Protocol

This workflow is designed to prevent cross-contamination, a common failure point in research labs.

Phase A: Preparation & Weighing
  • Decontaminate Balance: Place the analytical balance inside a fume hood or a powder containment enclosure. If this is impossible, use a static-dissipative powder funnel to minimize dust spread.

  • The "Boat-in-Jar" Method:

    • Tare a small glass vial with its cap.

    • Add the solid 1-Bromo-2-(4-nitrophenoxy)benzene to the vial.

    • Cap the vial before removing it from the balance enclosure.

    • Result: The chemical is never exposed to the open lab air during transport.

Phase B: Solubilization & Reaction
  • Solvent Choice: When dissolving (typically in DMSO, DMF, or Dichloromethane), assume the solution is transdermally toxic .

  • Cannula Transfer: Avoid pouring. Use positive pressure (nitrogen balloon) and a cannula or a gas-tight syringe to transfer solutions between vessels. This closed-system approach eliminates splash risk.[2]

  • Quenching: Treat all glassware as "hot" (contaminated). Rinse with a solvent (acetone) into a dedicated waste container inside the hood before removing glassware for cleaning.

Mandatory Visualization: Safe Handling Logic

The following diagram illustrates the critical decision pathways for handling this compound, emphasizing the "Stop/Go" safety checks.

SafeHandlingLoop Start START: Task Assessment StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Solution Solution / Organic Solvent StateCheck->Solution Dissolved Weighing Weighing Protocol: Use 'Boat-in-Jar' Method Double Nitrile Gloves Solid->Weighing Weighing->Solution Dissolve GloveCheck CRITICAL CHECK: Are you wearing Laminate Liners? Solution->GloveCheck DonLaminate STOP: Don Silver Shield/4H Gloves GloveCheck->DonLaminate No Proceed Proceed with Syringe/Cannula Transfer GloveCheck->Proceed Yes DonLaminate->Proceed Waste Disposal: Segregate as Halogenated Organic Proceed->Waste Post-Reaction

Figure 1: Decision logic for PPE selection based on physical state. Note the critical stop-point for solution handling.

Emergency & Disposal Protocols
Spill Management
  • Solid Spill: Do not dry sweep (creates dust).[3] Cover with a damp paper towel (soaked in water or inert oil) to suppress dust, then wipe up.

  • Solution Spill:

    • Evacuate the immediate area.[3]

    • Don Laminate Gloves immediately.

    • Cover with an absorbent pad (vermiculite or polypropylene).

    • Clean surface with soap and water (nitro compounds are often lipophilic and sticky).

Waste Disposal
  • Classification: Due to the bromine atom, this must be segregated into Halogenated Organic Waste . Do not mix with non-halogenated solvents, as this complicates incineration.

  • Labeling: Clearly mark the tag with "Nitroaromatic" and "Halogenated" to alert waste handlers of the toxicity and incineration requirements.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733979 (Isomer Analog: 1-Bromo-4-nitrobenzene). Retrieved from [Link]

    • Context: Used to establish baseline toxicity for brominated nitroarom
  • Context: Source for nitrile vs.
  • U.S. Environmental Protection Agency (2024). Waste Classification of Halogenated Solvents (F-List). Retrieved from [Link]

    • Context: Regulatory basis for segregating bromin

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.